Cdk12-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H32N6O2 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-benzyl-1-[4-[(5-cyano-2-pyridinyl)amino]cyclohexyl]-1-[4-(1-methyl-6-oxo-3-pyridinyl)phenyl]urea |
InChI |
InChI=1S/C32H32N6O2/c1-37-22-26(10-18-31(37)39)25-8-13-28(14-9-25)38(32(40)35-20-23-5-3-2-4-6-23)29-15-11-27(12-16-29)36-30-17-7-24(19-33)21-34-30/h2-10,13-14,17-18,21-22,27,29H,11-12,15-16,20H2,1H3,(H,34,36)(H,35,40) |
InChI Key |
HDJBGURZVALLMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CC=C(C=C2)N(C3CCC(CC3)NC4=NC=C(C=C4)C#N)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk12-IN-2 Mechanism of Action in Transcription Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It details the core function of CDK12 in regulating transcription elongation, the molecular consequences of its inhibition by this compound, and the experimental methodologies used to elucidate these processes.
Introduction to CDK12 in Transcription Elongation
Cyclin-Dependent Kinase 12 (CDK12) is a serine/threonine protein kinase that plays a pivotal role in the regulation of gene expression.[1] As a transcription-associated CDK, it forms an active heterodimeric complex with its regulatory partner, Cyclin K (CycK).[2][3] The primary and most well-characterized function of the CDK12/CycK complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][4]
The RNAPII CTD consists of multiple repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇.[2] The phosphorylation status of this domain changes dynamically throughout the transcription cycle, serving as a scaffold to recruit various factors that regulate initiation, elongation, termination, and co-transcriptional RNA processing.[2][5] CDK12 specifically mediates the phosphorylation of serine 2 (Ser2) residues within the CTD heptad repeats.[1][3] This phosphorylation event is a hallmark of productive transcription elongation and is critical for the synthesis of full-length messenger RNAs (mRNAs), particularly for long genes.[6][7]
Given its crucial role in maintaining the expression of genes involved in the DNA Damage Response (DDR), many of which are exceptionally long, CDK12 has emerged as a significant target in cancer therapy.[2][4][8] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to DNA-damaging agents and PARP inhibitors.[9]
This compound: A Selective Chemical Probe for CDK12
This compound is a potent, selective, and cell-permeable small molecule inhibitor designed to probe the function of CDK12. It acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its substrates.[10] Due to the high degree of homology in the kinase domain, this compound also potently inhibits CDK13, the closest homolog of CDK12.[3][11] However, it demonstrates excellent selectivity against other CDKs, making it a valuable tool for dissecting the specific roles of the CDK12/13 pair.[10][11]
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative inhibitory activity of this compound from both in vitro biochemical assays and cell-based experiments.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK12 | Reference |
|---|---|---|---|
| CDK12 | 52 | 1x | [10][11] |
| CDK13 | 10 | 0.19x (more potent) | [10] |
| CDK2 | >10,400 | >200x | [10] |
| CDK7 | >10,400 | >200x | [10] |
| CDK8 | >10,400 | >200x | [10] |
| CDK9 | >10,400 | >200x |[10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| RNAPII CTD Ser2 Phosphorylation | SK-BR-3 | 185 | [11] |
| Cell Growth Inhibition | SK-BR-3 | 800 |[11] |
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of CDK12's kinase activity, which sets off a cascade of events that ultimately impair transcription elongation.
-
Phosphorylation of RNAPII CTD: During active transcription, the CDK12/CycK complex is recruited to the elongating RNAPII. It then phosphorylates Ser2 residues of the CTD.[1][7]
-
Recruitment of Elongation Factors: This Ser2 phosphorylation (pSer2) acts as a binding signal for essential elongation and RNA processing factors.[6] Key factors whose association with RNAPII is stabilized by CDK12 activity include SPT6 and the PAF1 complex (PAF1C).[6][12] These factors are crucial for maintaining the processivity of RNAPII and preventing premature termination.
-
Inhibition by this compound: this compound competitively binds to the ATP-binding pocket of CDK12, preventing the transfer of phosphate to the RNAPII CTD.[10]
-
Loss of Elongation Factors: The resulting decrease in pSer2 levels leads to the dissociation of SPT6 and PAF1C from the elongating RNAPII complex.[6][12]
-
Elongation Defect: Without these critical factors, RNAPII processivity is severely compromised, leading to a genome-wide defect in transcription elongation.[6]
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CDK12 Is Necessary to Promote Epidermal Differentiation Through Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Cdk12-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (Cdk12) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology.[1][2][3][4] In conjunction with its binding partner Cyclin K, Cdk12 plays a pivotal role in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR).[1][2][3][4] Inhibition of Cdk12 has been shown to sensitize cancer cells to DNA-damaging agents, highlighting the potential of Cdk12 inhibitors as novel anti-cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of Cdk12-IN-2, a potent and selective inhibitor of Cdk12.
Discovery and Mechanism of Action
This compound was identified through a structure-activity relationship (SAR) study of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives.[1] This compound acts as a potent, ATP-competitive inhibitor of Cdk12. Its mechanism of action involves binding to the kinase domain of Cdk12, thereby preventing the phosphorylation of its downstream substrates, most notably Serine 2 (Ser2) of the RNAPII CTD.[1][2] This inhibition of RNAPII phosphorylation leads to a disruption of transcriptional elongation, particularly of long genes that are often involved in the DDR pathway.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk12 signaling pathway and a general workflow for the synthesis and evaluation of Cdk12 inhibitors like this compound.
Caption: Cdk12 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Synthesis and Evaluation of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| Cdk12 | 52 |
| Cdk13 | 10 |
| Cdk2 | >100,000 |
| Cdk7 | >10,000 |
| Cdk8 | >10,000 |
| Cdk9 | 16,000 |
Data sourced from MedChemExpress and Cayman Chemical.[5]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| RNAPII Ser2 Phosphorylation | SK-BR-3 | 185 |
| Growth Inhibition | SK-BR-3 | 800 |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs involves a multi-step process, with key reactions being Buchwald-Hartwig and Suzuki couplings.[6] The general synthetic scheme is outlined below.
Scheme 1: Synthesis of this compound Intermediate
A commercially available trans-1,4-cyclohexanediamine derivative is first protected and then subjected to a Buchwald-Hartwig coupling with an appropriate aryl halide. The resulting intermediate is then used in a Suzuki coupling reaction with a boronic acid or ester to introduce the desired aryl group.
Scheme 2: Final Assembly of this compound
The intermediate from Scheme 1 undergoes deprotection, followed by reaction with a substituted isocyanate or carbamoyl chloride to form the final urea linkage of this compound. The final product is then purified by chromatography.
Detailed step-by-step procedures, including specific reagents, reaction conditions, and characterization data, can be found in the primary literature by Ito et al. in the Journal of Medicinal Chemistry, 2018, 61(17), 7710-7728.
Biochemical Kinase Assay
The inhibitory activity of this compound against Cdk12/Cyclin K can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. A general protocol for a luminescence-based kinase assay is as follows:
Materials:
-
Recombinant human Cdk12/Cyclin K enzyme
-
Kinase substrate (e.g., a peptide corresponding to the RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a master mix containing kinase assay buffer, kinase substrate, and ATP.
-
Add the desired concentration of this compound or control compound to the wells of the assay plate.
-
Add the Cdk12/Cyclin K enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based RNAPII Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of RNAPII at Ser2 in a cellular context.
Materials:
-
Cancer cell line (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2) and anti-total RNAPII (or a loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RNAPII or a loading control to normalize the data.
-
Quantify the band intensities to determine the concentration-dependent inhibition of RNAPII Ser2 phosphorylation.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of Cdk12 and serves as a lead compound for the development of novel anticancer agents. The synthetic route is well-defined, and its biochemical and cellular activities can be robustly characterized using the described experimental protocols. Further research into the therapeutic potential of Cdk12 inhibitors is warranted.
References
Cdk12-IN-2: A Comprehensive Selectivity Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Cdk12-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). The document summarizes key quantitative data, details the experimental protocols for cited assays, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's characteristics.
Executive Summary
This compound is a chemical probe that demonstrates high potency against CDK12, a key regulator of transcriptional elongation. It also exhibits significant activity against CDK13, the closest homolog of CDK12. Notably, this compound shows excellent selectivity against other members of the CDK family, including CDK2, CDK7, CDK8, and CDK9. This selectivity profile makes this compound a valuable tool for studying the specific biological functions of CDK12 and for the development of targeted cancer therapies.
Data Presentation: this compound Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various CDK family members, providing a clear quantitative overview of its selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK12 |
| CDK12 | 52 | 1 |
| CDK13 | 10 | 0.19 |
| CDK2 | >10,000 | >192 |
| CDK7 | >10,000 | >192 |
| CDK8 | >10,000 | >192 |
| CDK9 | >10,000 | >192 |
Data sourced from publicly available information.[1]
Experimental Protocols
The determination of the IC50 values for this compound is typically performed using a biochemical kinase assay. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Protocol)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a panel of CDK kinases.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK12/CycK, CDK13/CycK, CDK2/CycA, etc.)
-
This compound (or other test inhibitor)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
1 µL of the diluted this compound or DMSO (for control wells).
-
2 µL of the recombinant CDK/cyclin enzyme solution in kinase assay buffer.
-
2 µL of a mixture of the substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
-
The total reaction volume is typically 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of CDK12
The following diagram illustrates the primary role of the CDK12/Cyclin K complex in regulating transcription.
Caption: Role of the CDK12/Cyclin K complex in transcription elongation.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for determining kinase inhibitor selectivity.
References
Understanding the function of Cdk12-IN-2 as a chemical probe
An In-Depth Technical Guide to Cdk12-IN-2: A Chemical Probe for Functional Genomics
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in the regulation of gene transcription.[1][2][3][4] It is a key kinase responsible for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR).[2][3][5][6] Given its role in maintaining genomic stability, CDK12 has emerged as a significant target in cancer research.[3][4][7][8] Chemical probes that can selectively inhibit CDK12 are invaluable tools for dissecting its complex biology. This compound is a potent and selective small molecule inhibitor designed for this purpose, serving as an excellent chemical probe for functional studies of CDK12.[1][9]
Core Function and Mechanism of Action
This compound exerts its function by directly inhibiting the kinase activity of CDK12.[1][9] The primary molecular consequence of this inhibition is the reduced phosphorylation of Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD.[1][2][9] This hypo-phosphorylation impairs the transition from transcription initiation to productive elongation, leading to premature termination of transcription for a specific subset of genes, including critical DDR genes like BRCA1, ATR, and FANCI.[2][4][5][10] Due to the high homology between their kinase domains, this compound also potently inhibits CDK13.[1][9]
Caption: CDK12/Cyclin K phosphorylates RNAPII, which this compound inhibits.
Data Presentation: Quantitative Profile
This compound has been characterized by its high potency and selectivity, making it a suitable tool for cellular and biochemical studies.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| CDK12 | 52 | Potent inhibition. |
| CDK13 | Strong | Also a strong inhibitor due to high homology with CDK12.[1][9] |
| CDK2 | >10,000 | Highly selective over non-transcriptional CDKs. |
| CDK7 | >10,000 | Excellent selectivity over other transcriptional CDKs.[1][9] |
| CDK8 | >10,000 | Excellent selectivity over other transcriptional CDKs. |
| CDK9 | >10,000 | Excellent selectivity over other transcriptional CDKs.[1][9] |
Table 2: Cellular Activity of this compound in SK-BR-3 Cells
| Cellular Endpoint | IC₅₀ (nM) | Assay Type |
| Inhibition of p-Ser2 RNAPII CTD | 185 | Immunofluorescence or Western Blot |
| Growth Inhibition | 800 | Cell Viability Assay (e.g., CellTiter-Glo®) |
Data sourced from MedChemExpress product datasheet.[9]
Table 3: Time-Dependency of this compound Inhibition
| Pre-incubation Time | IC₅₀ (nM) |
| 0 hours | 7.8 |
| 1 hour | 42 |
| 2 hours | 57 |
| 5 hours | 59 |
This data indicates that the inhibitor's potency is highest with minimal pre-incubation, suggesting rapid binding kinetics.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings using this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the direct inhibitory effect of this compound on recombinant CDK12/Cyclin K activity.
-
Reagents and Materials:
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, 10 µM ATP, and the CDK12 substrate at its Km concentration.[6]
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 18 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 5 µL of recombinant CDK12/Cyclin K enzyme solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Protocol 2: Cellular p-Ser2 RNAPII Western Blot
This protocol assesses the ability of this compound to inhibit its target in a cellular context.
-
Reagents and Materials:
-
SK-BR-3 cells (or other relevant cell line).
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p-Ser2 RNAPII (CTD), anti-Total RNAPII, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed SK-BR-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for 4 hours.[7]
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.
-
Clear lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize the p-Ser2 RNAPII signal to total RNAPII or GAPDH.
-
Caption: Workflow for biochemical and cellular evaluation of this compound.
Utility as a Chemical Probe
A chemical probe must be well-characterized to provide reliable insights into the function of its target. This compound meets these criteria:
-
Potency: It inhibits CDK12 in the nanomolar range, both biochemically and in cells.[9]
-
Selectivity: It demonstrates excellent selectivity against other CDK family members, minimizing off-target effects that could confound experimental interpretation.[1][9]
-
Mechanism: Its mechanism of action—the inhibition of Ser2 phosphorylation on RNAPII—is well-defined and directly linked to CDK12's known biological role.[1][9]
By using this compound, researchers can investigate the downstream consequences of CDK12 inhibition, such as its impact on gene expression, DNA repair, and cell cycle progression, thereby elucidating the specific functions of CDK12 in various biological and pathological contexts.[4]
Caption: Logical relationship of this compound as a probe for functional studies.
Conclusion
This compound is a potent, selective, and cell-active chemical probe for studying the function of CDK12 and CDK13. Its well-documented inhibitory profile and clear mechanism of action make it an indispensable tool for researchers in the fields of transcription, DNA damage response, and oncology. The use of this compound in well-designed experiments will continue to provide valuable insights into the fundamental roles of CDK12 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. thesgc.org [thesgc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
The Impact of Cdk12-IN-2 on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of gene transcription. A key function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II). This post-translational modification is critical for the transition from transcription initiation to productive elongation. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷, and the phosphorylation status of serine residues, particularly Serine 2 (Ser2) and Serine 5 (Ser5), orchestrates the recruitment of various factors that regulate transcription and RNA processing.
Cdk12-IN-2 is a potent and selective small molecule inhibitor of CDK12 and its close homolog, CDK13. Its utility as a chemical probe has been instrumental in elucidating the specific roles of CDK12 in transcriptional regulation. This technical guide provides an in-depth overview of the effects of this compound on RNAP II phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Inhibitory Profile of this compound
This compound demonstrates high potency and selectivity for CDK12 and CDK13 over other cyclin-dependent kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Assay Method |
| CDK12 | 52 | Radiometric |
| CDK13 | 10 | Radiometric |
| CDK2 | >10,000 | Radiometric |
| CDK7 | >10,000 | Radiometric |
| CDK8 | >10,000 | Radiometric |
| CDK9 | 16,000 | Radiometric |
Table 2: Cellular Activity of this compound
| Cell Line | Endpoint | IC₅₀ (nM) | Assay Method |
| SK-BR-3 | p-RNAP II (Ser2) Inhibition | 185 | Western Blot |
| SK-BR-3 | Growth Inhibition | 800 | Cell Viability Assay |
Signaling Pathway and Mechanism of Action
CDK12 is a key regulator of transcription elongation. The CDK12/Cyclin K complex is recruited to elongating RNAP II, where it phosphorylates the CTD, primarily at Ser2 residues. This phosphorylation event is crucial for releasing RNAP II from a paused state and promoting productive transcription elongation. It also plays a role in co-transcriptional RNA processing. This compound exerts its effect by competitively binding to the ATP-binding pocket of CDK12, thereby preventing the phosphorylation of the RNAP II CTD. This leads to a global decrease in Ser2 and Ser5 phosphorylation, resulting in impaired transcription elongation, particularly of long and complex genes, including many involved in the DNA damage response.
Experimental Protocols
In Vitro CDK12 Kinase Assay
This protocol describes a typical radiometric assay to determine the in vitro potency of this compound.
Materials:
-
Recombinant active CDK12/Cyclin K complex
-
GST-tagged RNAP II CTD substrate
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³³P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of RNAP II Phosphorylation in Cells
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of RNAP II in a cellular context.
Materials:
-
Cell line of interest (e.g., SK-BR-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNAP II CTD repeat YSPTSPS (total RNAP II)
-
Anti-phospho-RNAP II CTD (Ser2)
-
Anti-phospho-RNAP II CTD (Ser5)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated RNAP II to total RNAP II and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on RNAP II phosphorylation in a cellular context.
Conclusion
This compound is a valuable tool for studying the role of CDK12 in transcription and for exploring its potential as a therapeutic target. Its high potency and selectivity allow for the specific interrogation of CDK12 function in cellular processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the impact of this compound and other CDK12 inhibitors on RNA polymerase II phosphorylation and downstream transcriptional events. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting the transcriptional machinery in diseases such as cancer.
The Structural Basis for Cdk12-IN-2's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles underlying the inhibitory activity of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (Cdk12). This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of the structural basis for its function.
Introduction to Cdk12 and Its Inhibition
Cyclin-dependent kinase 12 (Cdk12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] A primary function of the Cdk12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 (Ser2) position.[2] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including those involved in the DNA damage response (DDR).[3] Given its role in maintaining genomic stability and its frequent dysregulation in various cancers, Cdk12 has emerged as a compelling target for cancer therapy.[1]
This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of Cdk12.[2] By competitively binding to the ATP-binding pocket of Cdk12, it prevents the phosphorylation of RNAPII, thereby disrupting transcription elongation and leading to anti-proliferative effects in cancer cells.[1]
Quantitative Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| Cdk12 | 52 | Potent inhibition of the primary target.[2] |
| Cdk13 | 10 | Strong inhibition of the closest homolog of Cdk12.[1] |
| Cdk2 | >10,400 | Demonstrates high selectivity over cell cycle-related CDKs.[1] |
| Cdk7 | >10,400 | High selectivity against other transcriptional CDKs.[1] |
| Cdk8 | >10,400 | High selectivity against other transcriptional CDKs.[1] |
| Cdk9 | >10,400 | High selectivity against other transcriptional CDKs.[1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) | Notes |
| Inhibition of p-Ser2 RNAPII CTD | SK-BR-3 | 185 | Demonstrates target engagement in a cellular context.[2] |
| Growth Inhibition | SK-BR-3 | 800 | Shows anti-proliferative effects in a breast cancer cell line.[2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by intercepting a key step in the transcription elongation pathway. The following diagram illustrates the Cdk12 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits the Cdk12/Cyclin K complex, preventing ATP-dependent phosphorylation of RNAPII Ser2 CTD and halting transcription elongation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Cdk12 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the Cdk12/Cyclin K complex.
Materials:
-
Recombinant human Cdk12/Cyclin K complex
-
GST-tagged CTD of RNAPII (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdk12/Cyclin K, and the GST-CTD substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-CTD substrate using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Cellular p-Ser2 RNAPII Western Blot
This assay assesses the ability of this compound to inhibit Cdk12 activity within a cellular context by measuring the phosphorylation status of its direct substrate.
Materials:
-
Cancer cell line (e.g., SK-BR-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-Ser2 RNAPII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total RNAPII or a loading control to normalize the p-Ser2 signal.
-
Quantify the band intensities to determine the dose-dependent inhibition of Ser2 phosphorylation.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., SK-BR-3)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control for each concentration and determine the IC50 value.
Experimental Workflow for Characterization
The following diagram outlines the logical flow of experiments to characterize the inhibitory activity of a Cdk12 inhibitor like this compound.
Caption: A typical workflow for characterizing a Cdk12 inhibitor, from initial biochemical assays to cellular and structural studies.
Structural Basis of this compound Inhibition
While a co-crystal structure of this compound in complex with Cdk12 is not publicly available, its mechanism as an ATP-competitive inhibitor suggests it binds within the ATP-binding pocket of the Cdk12 kinase domain. Structural studies of Cdk12 with other inhibitors and ATP analogs have revealed key features of this pocket.
The ATP-binding site of Cdk12 is located at the interface of the N- and C-lobes of the kinase domain. Like other kinases, it features a "hinge" region that forms hydrogen bonds with the adenine ring of ATP. Molecular docking studies of a precursor to this compound suggest that it likely forms hydrogen bonds with the hinge region of Cdk12.[1] The selectivity of this compound for Cdk12/13 over other CDKs is likely achieved by exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket. For instance, the presence of specific residues and the conformation of the glycine-rich loop can influence inhibitor binding and selectivity. The development of this compound involved optimizing its structure to enhance interactions within the Cdk12 ATP-binding site, leading to its high potency and selectivity.[1] Future co-crystallization studies will be invaluable in precisely elucidating the specific molecular interactions that govern the potent and selective inhibitory activity of this compound.
References
The Impact of Cdk12-IN-2 on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. Its inhibition has profound effects on gene expression, particularly in cancer cells reliant on specific transcriptional programs for survival and proliferation. This technical guide provides an in-depth analysis of the impact of Cdk12-IN-2, a potent and selective CDK12 inhibitor, on gene expression in cancer cells. We will delve into its mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize key cellular pathways and workflows.
Introduction to CDK12 and this compound
CDK12 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] The primary function of the CDK12/Cyclin K complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAPII).[1][2] This phosphorylation, specifically on serine 2 residues of the CTD heptapeptide repeats, is a key step in the transition from transcription initiation to productive elongation.[2][3] By facilitating transcriptional elongation, CDK12 is particularly important for the expression of long genes, many of which are critically involved in the DNA Damage Response (DDR).[2][4][5]
This compound is a small molecule inhibitor designed as a chemical probe for studying the function of CDK12. It is a potent and selective, nanomolar inhibitor of CDK12.[3] Due to the high homology between CDK12 and CDK13, this compound also exhibits strong inhibitory activity against CDK13.[3] Its mechanism of action is centered on the direct inhibition of CDK12's kinase activity, thereby preventing the phosphorylation of RNAPII and disrupting transcriptional elongation.[3]
Mechanism of Action of this compound
The primary molecular effect of this compound is the inhibition of CDK12-mediated phosphorylation of serine 2 on the RNAPII CTD.[3] This event has a cascade of consequences for gene expression:
-
Impaired Transcriptional Elongation: Without proper Serine 2 phosphorylation, RNAPII is less processive and is prone to premature termination. This disproportionately affects the transcription of long genes, as the polymerase is more likely to dissociate from the DNA template before reaching the end of the gene.[4][6][7]
-
Premature Cleavage and Polyadenylation (PCPA): Inhibition of CDK12 has been shown to lead to the increased use of cryptic polyadenylation signals within introns. This results in the production of truncated, non-functional transcripts.[5] Genes involved in the DDR are particularly susceptible to this phenomenon due to their generally long lengths.[5]
-
Downregulation of DNA Damage Response (DDR) Genes: A significant number of genes essential for various DNA repair pathways, including homologous recombination (HR), are long and therefore dependent on CDK12 for their full-length transcription.[2][4][5] Inhibition of CDK12 by this compound leads to the downregulation of key DDR proteins such as BRCA1, ATR, FANCI, and FANCD2.[2][5] This creates a "BRCAness" phenotype in cancer cells, rendering them more sensitive to DNA-damaging agents and PARP inhibitors.[4]
Signaling Pathway Diagram
References
- 1. Characterization of Human Cyclin-Dependent Kinase 12 (CDK12) and CDK13 Complexes in C-Terminal Domain Phosphorylation, Gene Transcription, and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The physicochemical properties of Cdk12-IN-2 for research applications
An In-Depth Technical Guide to Cdk12-IN-2 for Research Applications
Introduction
Cyclin-dependent kinase 12 (CDK12), a member of the serine/threonine protein kinase family, plays a pivotal role in the regulation of gene transcription.[1][2] In complex with its regulatory partner, Cyclin K (CycK), CDK12 is a key transcriptional kinase that phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II).[1][2][3][4] This action is crucial for promoting transcriptional elongation, particularly for a subset of long genes involved in the DNA Damage Response (DDR), such as BRCA1, ATR, FANCI, and FANCD2.[1][5][6][7][8][9] Given its critical role in maintaining genomic stability, CDK12 has emerged as a significant therapeutic target in oncology.[1][6][10]
This compound is a potent and selective nanomolar inhibitor of CDK12, designed as a chemical probe for the functional study of CDK12 and as a scaffold for further drug discovery.[2][11][12] Its ability to induce a "BRCAness" phenotype by downregulating homologous recombination (HR) repair genes makes it a valuable tool for investigating synthetic lethal interactions, particularly with PARP inhibitors.[1][10] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental applications of this compound for researchers in drug development and cancer biology.
Physicochemical Properties
This compound possesses favorable physicochemical properties for a chemical probe.[2][11] Key identifying and solubility information is summarized below. For experimental use, it is recommended to store the compound at -20°C or -80°C.[13][14]
| Property | Value | Reference |
| Chemical Name | N-[trans-4-[(5-cyano-2-pyridinyl)amino]cyclohexyl]-N-[4-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)phenyl]-N′-(phenylmethyl)-urea | [15] |
| Synonyms | Cdk12 Inhibitor 2, Cyclin-dependent Kinase 12-IN-2 | [15] |
| CAS Number | 2244987-03-7 | [15] |
| Molecular Formula | C₃₂H₃₂N₆O₂ | [15] |
| Molecular Weight | 532.6 g/mol | [15] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml) | [15] |
| Storage | Store at -20°C or -80°C | [13][14] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of CDK12 and its closest homolog, CDK13.[11][16] It demonstrates excellent selectivity against other cyclin-dependent kinases, making it a precise tool for interrogating CDK12-specific functions.[11][15][16]
Kinase Inhibitory Profile
The inhibitory activity of this compound has been characterized against a panel of kinases, highlighting its selectivity.
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK12 | 52 | [2][11][16] |
| CDK13 | 10 | [15][16] |
| CDK9 | 16,000 | [15] |
| CDK2 | >100,000 | [15] |
| CDK7 | >10,000 | [15] |
| CDK8 | >10,000 | [15] |
Cellular Activity
In cellular contexts, this compound effectively inhibits the phosphorylation of RNAP II and suppresses the growth of cancer cell lines, particularly those sensitive to DDR pathway disruption.
| Cellular Assay | Cell Line | IC₅₀ (µM) | Reference |
| RNAP II Ser2 Phosphorylation Inhibition | SK-BR-3 | 0.185 - 0.195 | [11][15] |
| Cell Growth Inhibition | SK-BR-3 | 0.8 | [11] |
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the kinase activity of the CDK12/CycK complex.[10] CDK12 is responsible for phosphorylating Serine 2 (Ser2) residues within the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation.[2][3][4] By blocking this phosphorylation, this compound disrupts the transcription of a specific subset of genes.[2][11] Notably, genes that are particularly long and involved in the DNA damage response (DDR), such as BRCA1 and ATR, are highly dependent on CDK12 activity for their expression.[6][7][9] Inhibition of CDK12 leads to a decrease in the mRNA and protein levels of these key DDR factors, resulting in impaired homologous recombination (HR) repair.[10][17] This induced deficiency in HR renders cancer cells vulnerable to DNA-damaging agents and creates a synthetic lethal relationship with inhibitors of other DNA repair pathways, such as PARP inhibitors.[1][18]
Signaling Pathways and Experimental Workflows
CDK12 Signaling Pathway
The following diagram illustrates the central role of CDK12 in transcriptional regulation and the DNA damage response, and the mechanism by which this compound exerts its effects.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CDK12 inhibitor 2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. labsolu.ca [labsolu.ca]
- 14. glpbio.com [glpbio.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cyclin K/Cdk12 complex: An emerging new player in the maintenance of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk12-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcriptional elongation.[1][2] CDK12 plays a significant role in the expression of genes involved in the DNA damage response (DDR), cell cycle progression, and maintenance of genomic stability.[3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. Cdk12-IN-2 is a potent and selective nanomolar inhibitor of CDK12.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, protein expression, and target engagement.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase activity of CDK12. This inhibition prevents the phosphorylation of serine 2 (Ser2) on the CTD of RNA polymerase II.[1] The lack of Ser2 phosphorylation leads to impaired transcriptional elongation, particularly of long genes, including those integral to the DNA damage response pathway such as BRCA1 and ATR.[3][4] This disruption of DDR gene transcription can induce synthetic lethality in cancer cells with pre-existing DNA repair defects and can sensitize cancer cells to DNA-damaging agents. Inhibition of CDK12 has also been shown to cause a G1/S phase cell cycle progression defect.[3][5]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound IC50 (Kinase Assay) | 52 nM | - | [1] |
| This compound IC50 (C-terminal domain Ser2 phosphorylation) | 185 nM | SK-BR-3 | [1] |
| This compound IC50 (Growth Inhibition) | 0.8 µM | SK-BR-3 | [1] |
| THZ531 IC50 (CDK12 Kinase Assay) | 158 nM | - | [2][6][7] |
| THZ531 IC50 (CDK13 Kinase Assay) | 69 nM | - | [2][6][7] |
| THZ531 IC50 (Cell Proliferation) | 50 nM | Jurkat | [2][6][7] |
Experimental Protocols
Cell Culture and this compound Treatment
A crucial first step for any experiment is the proper handling and maintenance of cell lines.
Materials:
-
Cell line of interest (e.g., SK-BR-3, Jurkat, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture: Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: The day before treatment, seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. Seeding density will need to be optimized for each cell line and experiment duration.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for Cell-Based Assays with Cdk12-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in cell-based assays. The protocols detailed herein are designed to empower researchers in cancer biology and drug discovery to effectively probe the cellular functions of CDK12 and evaluate the therapeutic potential of its inhibition. This document includes the mechanism of action of this compound, quantitative data on its activity, detailed experimental procedures for a cell viability assay, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
Cyclin-Dependent Kinase 12 (CDK12), in complex with Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3] This activity is particularly important for the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[3][4] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy for various cancers, as it can induce a "BRCAness" phenotype and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[4]
This compound is a potent and selective nanomolar inhibitor of CDK12.[5] It also exhibits strong inhibitory activity against CDK13, the closest homolog of CDK12.[5][6] Its utility as a chemical probe for functional studies of CDK12 is well-established.[5] These notes provide detailed protocols for assessing the cellular effects of this compound, enabling researchers to investigate its anti-proliferative and cytotoxic potential.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of CDK12. This inhibition prevents the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA Polymerase II.[1][5] The lack of Ser2 phosphorylation impairs transcriptional elongation, leading to premature termination of transcription, particularly affecting long genes involved in the DNA damage response.[4][7] This disruption of critical cellular processes, including DNA repair, can lead to genomic instability and ultimately, cancer cell death.[3]
Quantitative Data
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical (Enzymatic) | CDK12 | 52 nM | [5][6] |
| Biochemical (Enzymatic) | CDK13 | 10 nM | [6] |
| Cellular (Ser2 Phosphorylation) | SK-BR-3 | 185 nM | [5] |
| Cellular (Growth Inhibition) | SK-BR-3 | 0.8 µM | [5] |
| Cellular (Growth Inhibition) | MFM223 (BRCA-deficient TNBC) | 47 nM | [6] |
| Cellular (Growth Inhibition) | MDA-MB-436 (BRCA-deficient TNBC) | 197.9 nM | [6] |
Table 2: Time-Dependency of this compound Inhibition
| Incubation Time | IC50 (µM) | Reference |
| 0h | 0.0078 | [5] |
| 1h | 0.042 | [5] |
| 2h | 0.057 | [5] |
| 5h | 0.059 | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of CDK12.
Caption: CDK12 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3, MCF7, OV90)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
The following diagram provides a visual representation of the cell viability assay workflow.
Caption: Workflow for a cell-based viability assay using this compound.
Conclusion
This compound is a valuable tool for investigating the cellular consequences of CDK12 inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust cell-based assays. By understanding the mechanism of action and having access to detailed methodologies, scientists can effectively explore the therapeutic potential of targeting CDK12 in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Recommended working concentrations of Cdk12-IN-2 for kinase assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in both in vitro and cellular kinase assays.
Introduction
Cyclin-Dependent Kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] Specifically, the CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2).[2][3][4] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including those involved in the DNA Damage Response (DDR) pathway.[1][5] Inhibition of CDK12 activity has emerged as a promising therapeutic strategy in oncology. This compound is a potent and selective nanomolar inhibitor of CDK12, making it a valuable tool for studying CDK12 function and for drug discovery efforts.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various kinase assays.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Parameter | Value | Notes |
| IC50 (CDK12) | 52 nM | In vitro kinase assay. |
| Time-Dependency | IC50 increases with pre-incubation time. | 0h: 7.8 nM, 1h: 42 nM, 2h: 57 nM, 5h: 59 nM. |
| Selectivity | Excellent selectivity over CDK2, CDK9, CDK8, and CDK7. | Data not shown. |
| CDK13 Inhibition | Strong inhibitor of CDK13. | CDK13 is the closest homologue of CDK12. |
Table 2: Cellular Activity of this compound in SK-BR-3 Cells [2]
| Parameter | Value | Assay Type |
| IC50 (p-Ser2 RNAPII CTD) | 185 nM | Western Blot |
| IC50 (Growth Inhibition) | 0.8 µM | Cell Proliferation Assay |
Signaling Pathway
The diagram below illustrates the central role of the CDK12/Cyclin K complex in regulating transcriptional elongation through the phosphorylation of the RNA Polymerase II C-terminal domain.
Caption: CDK12/Cyclin K phosphorylates RNAPII to promote transcriptional elongation.
Experimental Protocols
In Vitro Kinase Assay using ADP-Glo™
This protocol is adapted from commercially available kinase assay kits and provides a method for measuring the in vitro activity of CDK12 and the inhibitory potential of this compound.[6][7][8][9][10]
Materials:
-
Recombinant active CDK12/Cyclin K complex
-
CDK12 substrate (e.g., pS7-CTD YS-14 substrate)[6]
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentrations of this compound by serial dilution in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Initiate Reaction: Add 5 µL of ATP solution (e.g., 50 µM final concentration) to each well to start the kinase reaction.[6] The final reaction volume will be 25 µL.
-
Incubation: Shake the plate gently for 2 minutes and then incubate at 37°C for 40 minutes.[6]
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30 minutes at room temperature, protected from light.[6]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cellular Assay: Western Blot for p-Ser2 RNAPII CTD
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of its direct downstream target, RNAPII CTD Ser2, in a cell line such as SK-BR-3.[11]
Materials:
-
SK-BR-3 cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 0.5% NP-40, 150 mM NaCl, 1.5 mM MgCl₂, 10 mM KCl, 10% Glycerol, 0.5 mM EDTA, supplemented with protease and phosphatase inhibitors).[11]
-
Primary antibodies: anti-p-Ser2 RNAPII CTD, anti-total RNAPII, and a loading control (e.g., anti-β-actin).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate SK-BR-3 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using the cell lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Ser2 RNAPII CTD overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-Ser2 RNAPII CTD signal to the total RNAPII or loading control signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a CDK12 inhibitor.
Caption: Workflow for this compound evaluation.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Interaction of Cyclin-Dependent Kinase 12/CrkRS with Cyclin K1 Is Required for the Phosphorylation of the C-Terminal Domain of RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thesgc.org [thesgc.org]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. academic.oup.com [academic.oup.com]
Application of Cdk12-IN-2 in Ovarian Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling therapeutic target in ovarian cancer.[1][2][3] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process essential for transcriptional elongation.[1][4][5] Inhibition of CDK12 has been shown to disproportionately affect the expression of genes involved in the DNA Damage Response (DDR), particularly those in the Homologous Recombination (HR) pathway, such as BRCA1.[3][6] This disruption of DNA repair machinery creates a "BRCAness" phenotype, rendering cancer cells vulnerable to PARP inhibitors and platinum-based chemotherapies.[1][3][7] Cdk12-IN-2 is a potent and selective inhibitor of CDK12 and its close homolog CDK13, offering a valuable tool for investigating the therapeutic potential of CDK12 inhibition in ovarian cancer.
This compound: A Profile
This compound is a small molecule inhibitor with high affinity for the ATP-binding pocket of CDK12 and CDK13. Its inhibitory activity and selectivity make it a suitable probe for preclinical studies in ovarian cancer.
Biochemical Activity of this compound
| Target | IC50 (nM) | Selectivity vs Other CDKs | Reference |
| CDK12 | 52 | >200-fold vs CDK2/7/8/9 | [3] |
| CDK13 | 10 | Not specified | [3] |
Table 1: Biochemical potency and selectivity of this compound.
Key Applications in Ovarian Cancer Research
The primary application of this compound in ovarian cancer research is to exploit the synthetic lethal relationship between CDK12 inhibition and defects in DNA repair pathways. Key research applications include:
-
Inducing a "BRCAness" Phenotype: By downregulating HR repair genes, this compound can sensitize ovarian cancer cells, particularly those proficient in HR, to PARP inhibitors.
-
Overcoming Chemoresistance: In ovarian cancer models, resistance to platinum-based chemotherapy is a significant challenge. This compound can be investigated as a means to re-sensitize resistant tumors.
-
Monotherapy in Tumors with Pre-existing DNA Repair Defects: Ovarian cancers with specific genetic backgrounds, such as those with mutations in other DDR genes, may exhibit heightened sensitivity to this compound as a single agent.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the use of this compound in ovarian cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3, OVCAR3, OVCAR8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for DDR Protein Expression
This protocol is to assess the effect of this compound on the expression of key DDR proteins.
Materials:
-
Ovarian cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-BRCA1, anti-RAD51, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing the transcriptomic changes induced by this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit)
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a commercial kit and perform DNase I treatment.
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries from high-quality RNA samples.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform data analysis: quality control, read alignment, transcript quantification, and differential gene expression analysis.
-
Conduct pathway analysis to identify biological processes affected by this compound.
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound in inducing a "BRCAness" phenotype.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for preclinical evaluation of this compound.
Combination Therapy: A Promising Strategy
A key therapeutic strategy for CDK12 inhibitors is their use in combination with PARP inhibitors. While specific data for this compound in combination studies is not yet available, research on the similar compound CDK12-IN-3 has demonstrated significant synergy with the PARP inhibitor Olaparib in ovarian cancer models.[8][9] This combination leads to enhanced genomic instability and cell death in HR-proficient ovarian cancer cells.[8]
Expected Outcomes of this compound and PARP Inhibitor Combination
| Expected Outcome | Mechanism |
| Synergistic Cell Killing | Dual blockade of DNA repair pathways. |
| Increased DNA Damage | Accumulation of unrepaired DNA lesions. |
| Enhanced Apoptosis | Triggering of programmed cell death. |
Table 2: Anticipated synergistic effects of combining this compound with a PARP inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of CDK12 in ovarian cancer. Its ability to induce a "BRCAness" phenotype by downregulating DDR gene expression provides a strong rationale for its use in sensitizing ovarian cancer cells to PARP inhibitors and other DNA-damaging agents. The provided protocols and workflows offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of CDK12 inhibition in this challenging disease. Further studies are warranted to establish the in-cell and in-vivo efficacy of this compound in ovarian cancer models, both as a monotherapy and in combination with other targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ovarian carcinoma CDK12 mutations misregulate expression of DNA repair genes via deficient formation and function of the Cdk12/CycK complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 8. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer [ijbs.com]
- 9. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Effect of Cdk12-IN-2 on Cancer Cell Viability
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR), cell cycle progression, and cellular proliferation.[1] Its role in maintaining genomic stability and its frequent dysregulation in various cancers have made it an attractive therapeutic target.[1][2] Cdk12-IN-2 is a potent and selective nanomolar inhibitor of CDK12 and its close homolog CDK13. It functions by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II, thereby disrupting transcription elongation.[1] This application note provides a detailed protocol for assessing the in vitro effects of this compound on cancer cell viability, including methods to measure metabolic activity, apoptosis, and caspase activation.
Principle
This protocol outlines a multi-assay approach to comprehensively evaluate the impact of this compound on cancer cell lines. The assessment of cell viability is achieved through:
-
ATP-based Luminescent Assay (CellTiter-Glo®): This assay quantifies ATP, an indicator of metabolically active cells. It is a rapid and sensitive method for assessing cell viability.
-
Tetrazolium Salt-based Colorimetric Assay (MTT): This assay measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. It is important to note that for CDK inhibitors that induce cell cycle arrest, this assay may yield results that reflect changes in cell size and metabolism rather than solely cell number.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI exclusion).
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7): This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
By employing this combination of assays, researchers can obtain a thorough understanding of this compound's cytostatic and cytotoxic effects.
Data Presentation
The following tables present hypothetical data from experiments conducted according to the described protocols. These tables are for illustrative purposes and demonstrate how to structure and present the quantitative data obtained.
Table 1: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | Luminescence (RLU) | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1,500,000 | 100% |
| 0.1 | 1,275,000 | 85% |
| 0.5 | 900,000 | 60% |
| 1.0 | 675,000 | 45% |
| 5.0 | 300,000 | 20% |
| 10.0 | 150,000 | 10% |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines (72-hour treatment)
| Cell Line | Assay Method | IC50 (µM) |
| OVCAR-8 (Ovarian Cancer) | CellTiter-Glo® | 0.8 |
| MDA-MB-231 (Breast Cancer) | CellTiter-Glo® | 1.2 |
| HCT116 (Colon Cancer) | CellTiter-Glo® | 0.9 |
| OVCAR-8 (Ovarian Cancer) | MTT | 1.5 |
| MDA-MB-231 (Breast Cancer) | MTT | 2.1 |
| HCT116 (Colon Cancer) | MTT | 1.8 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48-hour Treatment with this compound (1 µM)
| Cell Population | % of Total Cells (Vehicle Control) | % of Total Cells (this compound Treated) |
| Viable (Annexin V- / PI-) | 95% | 60% |
| Early Apoptotic (Annexin V+ / PI-) | 2% | 25% |
| Late Apoptotic (Annexin V+ / PI+) | 1% | 10% |
| Necrotic (Annexin V- / PI+) | 2% | 5% |
Table 4: Caspase-3/7 Activity after 24-hour Treatment with this compound
| This compound Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 50,000 | 1.0 |
| 0.5 | 150,000 | 3.0 |
| 1.0 | 300,000 | 6.0 |
| 5.0 | 450,000 | 9.0 |
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., OVCAR-8, MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well clear and opaque-walled tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Caspase-Glo® 3/7 Assay Kit
-
Microplate reader (for absorbance and luminescence)
-
Flow cytometer
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
Protocol 2: MTT Colorimetric Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well clear-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound or vehicle control.
-
Incubation: Incubate for the desired time period.
-
Assay Procedure:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6][7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6][7]
-
-
Data Acquisition: Analyze the cells by flow cytometry immediately.
Protocol 4: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the CellTiter-Glo® assay in a 96-well opaque-walled plate.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a microplate reader.
Mandatory Visualizations
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of CDK12 Protein Expression as a Potential Novel Biomarker for DNA Damage Response Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OUH - Protocols [ous-research.no]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ulab360.com [ulab360.com]
- 9. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Caspase-3/7 Activity Assay [bio-protocol.org]
Troubleshooting & Optimization
Optimizing Cdk12-IN-2 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of Cdk12-IN-2 to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Its primary mechanism of action is the inhibition of the kinase activity of the Cyclin K/CDK12 complex. This complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 (Ser2) position.[1] By inhibiting this phosphorylation, this compound disrupts the process of transcriptional elongation, particularly of long genes. Many of these affected genes are critical components of the DNA Damage Response (DDR) pathway, such as BRCA1 and FANCD2.[2][3]
Q2: Is the inhibitory effect of this compound dependent on the duration of treatment?
A2: There are conflicting reports regarding the time-dependency of this compound's inhibitory effects, which may be cell-type or context-dependent. Some studies indicate a time-dependent inhibition, with IC50 values increasing over a period of hours.[1] Conversely, other reports suggest that this compound does not exhibit time-dependent inhibition. This discrepancy highlights the importance of empirically determining the optimal treatment duration for your specific experimental system.
Q3: What are the direct downstream markers to measure the effectiveness of this compound treatment?
A3: The most direct and immediate downstream marker of this compound activity is the phosphorylation status of the RNA Polymerase II CTD at Serine 2 (p-RNAPII Ser2). A successful treatment with this compound should lead to a decrease in the levels of p-RNAPII Ser2, which can be readily assessed by Western blot. A secondary, functional readout is the downregulation of the mRNA expression of long genes involved in the DNA Damage Response, such as BRCA1 and FANCD2, which can be quantified using RT-qPCR.[2][3]
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective inhibitor of CDK12. However, it is also a strong inhibitor of CDK13, the closest homolog of CDK12. It shows excellent selectivity for CDK12 over other CDKs such as CDK2, CDK7, CDK8, and CDK9.[1]
Data Presentation
Table 1: Reported Time-Dependent IC50 Values for this compound
| Incubation Time | IC50 (µM) |
| 0 hours | 0.0078[1] |
| 1 hour | 0.042[1] |
| 2 hours | 0.057[1] |
| 5 hours | 0.059[1] |
Table 2: Example Data from a Time-Course Experiment
| Treatment Duration | p-RNAPII Ser2 Level (Normalized to Total RNAPII) | BRCA1 mRNA Expression (Fold Change vs. Control) |
| 0 hours (Control) | 1.00 | 1.00 |
| 1 hour | 0.75 | 0.85 |
| 2 hours | 0.52 | 0.65 |
| 4 hours | 0.31 | 0.40 |
| 8 hours | 0.25 | 0.30 |
| 12 hours | 0.28 | 0.35 |
| 24 hours | 0.45 | 0.55 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines a time-course experiment to identify the optimal treatment duration of this compound by assessing the phosphorylation of RNAPII Ser2 via Western blot and the expression of downstream target genes via RT-qPCR.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for BRCA1, FANCD2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points. Culture cells to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Point Collection: At each designated time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Sample Preparation:
-
For Western Blot: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
For RT-qPCR: Wash cells with PBS and extract total RNA using a commercially available kit.
-
-
Western Blot Analysis:
-
Prepare protein lysates and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2), total RNAPII, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
Quantify band intensities and normalize the p-RNAPII Ser2 signal to total RNAPII and the loading control.
-
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and primers for BRCA1, FANCD2, and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: CDK12 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Treatment Duration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No change in p-RNAPII Ser2 levels observed after treatment | 1. Suboptimal Treatment Duration: The time point of analysis may be too early or too late to observe the maximum effect. 2. Inhibitor Inactivity: this compound may have degraded due to improper storage or handling. 3. Antibody Issues: The primary antibody for p-RNAPII Ser2 may not be specific or sensitive enough. Some studies note that detecting changes in p-RNAPII Ser2 can be antibody-dependent.[4] 4. Cell Line Insensitivity: The chosen cell line may be resistant to this compound or have low CDK12 expression/activity. | 1. Perform a time-course experiment as described in Protocol 1 to identify the optimal time point. 2. Ensure this compound is stored correctly and prepare fresh stock solutions. 3. Validate the p-RNAPII Ser2 antibody with a positive control (e.g., a cell line with known high CDK12 activity) and a negative control (e.g., cells treated with a different, validated CDK12 inhibitor). 4. Confirm CDK12 expression in your cell line via Western blot or qPCR. Consider testing a different cell line known to be sensitive to CDK12 inhibition. |
| High Cell Toxicity or Death at Low Concentrations | 1. Off-Target Effects: Although selective, this compound also inhibits CDK13, which could contribute to toxicity. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the disruption of DDR pathways. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final concentration of the vehicle in the culture medium is below toxic levels (typically <0.1% for DMSO). 3. Consider using a lower concentration of this compound and extending the treatment duration. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell confluency, passage number, or cell health can affect the response to treatment. 2. Inhibitor Stability: this compound may not be stable in cell culture medium over long incubation periods. 3. Pipetting Errors: Inaccurate dilutions of the inhibitor can lead to variability. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. For longer time points, consider replenishing the medium containing fresh this compound. 3. Prepare a fresh dilution series of the inhibitor for each experiment. |
| No Downregulation of BRCA1 or FANCD2 mRNA Despite a Decrease in p-RNAPII Ser2 | 1. Transcriptional Regulation Complexity: The expression of these genes may be regulated by other pathways in your specific cell model. 2. Timing of Analysis: The decrease in mRNA levels may occur at a later time point than the initial decrease in p-RNAPII Ser2. | 1. Confirm that BRCA1 and FANCD2 are indeed regulated by CDK12 in your cell line by using siRNA against CDK12 as a positive control. 2. Extend the time course of your RT-qPCR analysis to later time points. |
References
Identifying and mitigating off-target effects of Cdk12-IN-2
Welcome to the technical support center for Cdk12-IN-2. This resource is designed to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective nanomolar inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1] Its primary mechanism is to bind to the ATP pocket of CDK12, preventing the phosphorylation of its substrates. The major substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 (Ser2) position.[1][2][3] Inhibition of Ser2 phosphorylation by this compound leads to defects in transcriptional elongation and processivity, particularly affecting the expression of long genes, including those critical for the DNA Damage Response (DDR) such as BRCA1, ATR, and FANCD2.[3][4][5][6]
Q2: What are the known primary off-targets of this compound?
A2: The most significant and well-documented off-target of this compound is CDK13.[1] CDK13 is the closest homolog to CDK12, sharing a highly similar kinase domain.[2] Therefore, this compound is also a strong inhibitor of CDK13.[1] Researchers should be aware that observed cellular effects may result from the dual inhibition of both CDK12 and CDK13.[7][8]
Q3: How selective is this compound against other Cyclin-Dependent Kinases?
A3: this compound demonstrates excellent kinase selectivity for CDK12 over other CDKs such as CDK2, CDK7, CDK8, and CDK9.[1] However, due to the high homology in the kinase domain, potent inhibition of CDK13 should be expected.[1][2]
Q4: What are the expected downstream cellular effects of on-target CDK12 inhibition?
A4: On-target inhibition of CDK12 by this compound is expected to cause a specific set of cellular effects, including:
-
Downregulation of a subset of genes, particularly long genes involved in the DNA Damage Response (DDR) and DNA replication.[3][4][5]
-
Increased sensitivity of cells to DNA damaging agents and PARP inhibitors.[3][6]
-
Induction of a unique genome instability phenotype characterized by tandem duplications upon long-term inactivation.[4][9]
Troubleshooting Guide
Q5: I'm observing a more severe or widespread cellular phenotype (e.g., global transcription shutdown, rapid apoptosis) than I would expect from specific CDK12 inhibition. What could be the cause?
A5: This is a common issue that may point towards off-target effects, primarily the co-inhibition of CDK13. While CDK12 inhibition affects a specific subset of genes, dual inhibition of CDK12 and CDK13 can lead to more extensive transcriptional changes and potent cell death.[7]
-
Troubleshooting Steps:
-
Validate the Phenotype: Confirm that the phenotype is dose-dependent and correlates with the IC50 of this compound for cell growth inhibition (e.g., ~0.8 µM in SK-BR-3 cells).[1]
-
Assess Global Transcription: Perform RNA-sequencing (RNA-seq) to analyze genome-wide transcriptional changes. A global shutdown of transcription is not characteristic of specific CDK12 inhibition, which causes downregulation of only a small subset of genes.[2]
-
Compare Transcriptional Signatures: Compare your RNA-seq data with published datasets for selective CDK12 inhibition versus dual CDK12/CDK13 inhibition.[7][10] This can help distinguish between on-target and off-target transcriptional effects.
-
Use a Control Compound: If possible, use a structurally different CDK12 inhibitor with a distinct off-target profile to see if the phenotype is recapitulated.
-
Q6: My RNA-seq results show downregulation of genes not typically associated with the DNA Damage Response. How can I confirm if these are off-target effects?
A6: While CDK12 primarily regulates DDR genes, it also controls the expression of genes involved in other processes like RNA processing and cell cycle progression.[4][11] However, significant deviation from this profile could indicate off-target activity.
-
Troubleshooting Steps:
-
Gene Ontology (GO) Analysis: Perform GO analysis on your downregulated genes. Enriched terms related to DNA repair, DNA replication, and cell cycle are expected.[4] Unexpected enriched pathways may point to off-target effects.
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging CDK12 and CDK13 in your cells at the concentrations used in your experiment. This will help correlate your observed phenotype with target binding.
-
Perform Kinome Profiling: To identify completely novel off-targets, consider a comprehensive kinome scan. This will test the binding of this compound against a large panel of kinases, revealing any unexpected interactions that could explain your results.
-
Q7: How can I experimentally distinguish between the effects of CDK12 inhibition and CDK13 inhibition in my experiments?
A7: Differentiating the specific contributions of CDK12 and CDK13 inhibition can be challenging with a dual inhibitor. A combination of genetic and chemical approaches is recommended.
-
Mitigation & Identification Strategy:
-
Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK12 or CDK13. Treat the depleted cells with this compound. If the effect of the inhibitor is diminished in CDK12-depleted cells but not CDK13-depleted cells, the phenotype is likely CDK12-dependent, and vice-versa.
-
Analog-Sensitive Kinase System: A more elegant approach is to use an analog-sensitive (AS) CDK12 or CDK13 mutant cell line.[4] These engineered kinases can be specifically inhibited by a bulky ATP analog that does not affect wild-type kinases, allowing for highly specific inhibition of either target.
-
Comparative Analysis: Compare the phenotypic and transcriptomic effects of this compound with those of specific CDK12 or CDK13 depletion. Overlap with CDK12-depletion phenotypes suggests on-target effects, while overlap with CDK13-depletion points to the known off-target activity.
-
Visualizations
Figure 1. this compound signaling pathway showing on-target (CDK12) and off-target (CDK13) inhibition.
Figure 2. Workflow for identifying and mitigating this compound off-target effects.
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for assessing the selectivity of this compound using a competition binding assay format like KINOMEscan™.
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). The service provider (e.g., Eurofins Discovery) will typically perform an 11-point, 3-fold serial dilution.[12]
-
Assay Principle: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.
-
Kinase Panel Selection: Select a comprehensive kinase panel. For broad screening, a panel of over 400 kinases is recommended to identify both expected and unexpected off-targets.
-
Binding Assay: The kinases, immobilized ligand, and this compound are incubated to allow binding to reach equilibrium.
-
Quantification: After incubation, unbound kinase is washed away. The amount of bound kinase is quantified. The results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding.
-
Data Analysis: A lower %Ctrl value indicates stronger binding of this compound to the kinase. Results are often visualized in a tree-spot diagram. Potent off-targets can be selected for further validation based on a %Ctrl threshold (e.g., <10%).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target in a cellular context.[13][14] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15][16]
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[13]
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by a cooling step to room temperature.[13][17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Measure the protein concentration in each sample to ensure equal loading.
-
Analyze the amount of soluble CDK12 and CDK13 in each sample by Western Blot or other quantitative proteomics methods.
-
-
Data Analysis:
-
Plot the band intensity for CDK12 (and CDK13) against the temperature for each treatment condition.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Figure 3. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: RNA-Sequencing Analysis for Off-Target Identification
This protocol outlines a bioinformatics workflow to analyze transcriptional changes induced by this compound and infer off-target activity.
-
Experimental Design: Treat your cell line with an effective concentration of this compound (e.g., 1 µM) and a vehicle control (DMSO) for a relevant time point (e.g., 8-24 hours). Use at least three biological replicates per condition.
-
RNA Extraction and Sequencing:
-
Extract total RNA from cells ensuring high quality (RIN > 8).
-
Perform library preparation (e.g., poly(A) selection to enrich for mRNA).
-
Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Data Processing and QC:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
-
Alignment and Quantification:
-
Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression counts using tools like featureCounts or RSEM.
-
-
Differential Expression Analysis:
-
Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound and DMSO-treated samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).
-
-
Functional Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of downregulated and upregulated genes using tools like GOrilla or DAVID.
-
On-Target Signature: Look for enrichment of pathways related to "DNA Repair," "Cell Cycle," and "DNA Replication" in the downregulated genes.[4]
-
Off-Target Indication: Enrichment of unexpected pathways may indicate off-target effects. Compare your DEG list to published transcriptional signatures of CDK13 inhibition or other known off-targets.[7][11]
-
Data Hub
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| CDK12 | 52 | Primary on-target activity.[1] |
| CDK13 | Potent | Strong inhibition due to high kinase domain homology.[1][2] |
| CDK2 | >10,000 | Highly selective over CDK2.[1] |
| CDK7 | >10,000 | Highly selective over CDK7.[1] |
| CDK8 | >10,000 | Highly selective over CDK8.[1] |
| CDK9 | >1,000 | Selective over CDK9.[1] |
Table 2: Cellular Activity of this compound in SK-BR-3 Cells
| Cellular Assay | IC50 (nM) | Reference |
| Inhibition of p-Ser2 (RNAPII-CTD) | 185 | [1] |
| Cell Growth Inhibition | 800 | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Human Cyclin-Dependent Kinase 12 (CDK12) and CDK13 Complexes in C-Terminal Domain Phosphorylation, Gene Transcription, and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to address Cdk12-IN-2 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Cdk12-IN-2 in long-term experiments. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its close homolog, CDK13.[1] It functions by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a critical step in transcription elongation.[1] This inhibition can lead to the downregulation of genes involved in the DNA damage response (DDR) and other cellular processes.
Q2: I've seen conflicting reports about the time-dependent inhibition of this compound. Is it a time-dependent inhibitor?
There are indeed conflicting reports. One source indicates that this compound exhibits time-dependent inhibition, with its IC50 value increasing over several hours.[2] Another source, however, states that it does not show time-dependent inhibition. This discrepancy can arise from different experimental conditions, such as pre-incubation times and the specific assay format used. Time-dependent inhibition (TDI) can occur when an inhibitor's effect increases with the duration of exposure to its target. This can be due to slow binding kinetics, conformational changes in the enzyme, or covalent bond formation. To definitively determine if this compound is a time-dependent inhibitor under your specific experimental conditions, it is recommended to perform an IC50 shift assay.
Q3: What is the likely cause of this compound instability in my experiments?
The instability of this compound is likely due to the presence of a urea functional group in its chemical structure. Urea-containing compounds can be susceptible to hydrolysis in aqueous solutions, such as cell culture media. This degradation can be influenced by factors like pH and temperature. The hydrolysis of the urea moiety can lead to the formation of inactive degradation products, thus reducing the effective concentration of the inhibitor over time.
Q4: How can I minimize the degradation of this compound in my long-term experiments?
To minimize degradation, it is crucial to carefully control the experimental conditions. Based on the known stability profile of urea, it is more stable in a pH range of 4-8.[3][4][5] While drastic changes to cell culture media pH are not feasible, ensuring the media is properly buffered and stored can help. Additionally, minimizing the exposure of the compound to high temperatures is recommended. For long-term experiments, periodic replenishment of the media containing fresh this compound is the most effective strategy to maintain a consistent inhibitor concentration.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in long-term experiments.
Issue 1: Loss of Inhibitory Effect Over Time
Symptom: You observe a strong initial inhibition of Cdk12 activity (e.g., reduced phosphorylation of a downstream target), but the effect diminishes significantly after 24-48 hours or longer, even with continuous exposure to the inhibitor.
Potential Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Confirm Time-Dependent IC50: Perform a time-course experiment to measure the IC50 of this compound at different time points (e.g., 0, 6, 12, 24, 48 hours) under your specific cell culture conditions. An increase in the IC50 value over time is a strong indicator of compound instability.
Time (hours) Reported IC50 for Cdk12 (µM)[2] 0 0.0078 1 0.042 2 0.057 5 0.059 -
Replenish the Inhibitor: For long-term experiments, it is highly recommended to perform partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours). The optimal replenishment schedule will depend on the determined half-life of the compound in your specific experimental setup.
-
Optimize Storage of Stock Solutions: Prepare concentrated stock solutions of this compound in a suitable solvent like DMSO and store them at -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, thaw a fresh aliquot and dilute it in pre-warmed culture medium immediately before use.
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Potential Cause: Inconsistent degradation of this compound due to slight variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including cell seeding density, media volume, incubation temperature, and CO2 levels, are kept as consistent as possible between experiments.
-
Monitor Media pH: Regularly monitor the pH of your cell culture medium, as changes in pH can affect the stability of urea-containing compounds.[3][4][5] Use freshly prepared, high-quality culture media and ensure your incubator's CO2 calibration is accurate.
-
Assess Serum Batch Variability: If using fetal bovine serum (FBS) or other serum supplements, be aware that different batches can have varying levels of enzymatic activity that could potentially contribute to the degradation of small molecules. If you suspect this is an issue, test different batches of serum or consider using a serum-free medium if appropriate for your cell line.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required for your experiment)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium (with and without serum) with this compound to the desired final concentration.
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for each condition.
-
Immediately analyze the concentration of the remaining this compound in each sample using HPLC or LC-MS.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life.
Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of DNA Damage Response (DDR) genes.
Caption: Troubleshooting workflow for addressing the loss of this compound efficacy in long-term experiments.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Unexpected Results in Cdk12-IN-2-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the Cdk12 inhibitor, Cdk12-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2] CDK12 is a key regulator of transcription elongation.[3][4][5] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 position (Ser2p).[3][4][6] This phosphorylation is crucial for the processivity of RNAPII, particularly for the transcription of long genes, including many involved in the DNA damage response (DDR) such as BRCA1, ATR, and FANCF.[5][6][7] this compound, by inhibiting CDK12 kinase activity, leads to a reduction in RNAPII Ser2p, causing premature cleavage and polyadenylation (PCPA) and subsequent downregulation of these target genes.[6][8][9]
Q2: I'm observing an increase in the expression of some genes after this compound treatment, which is contrary to the expected transcriptional repression. Why is this happening?
A2: This is a documented, albeit unexpected, effect of CDK12 inhibition. While CDK12 inhibition does lead to the downregulation of many long genes, it can also paradoxically result in the upregulation of a subset of, often shorter, genes.[10] This phenomenon is thought to be linked to the activation of another transcriptional kinase, P-TEFb (CDK9/Cyclin T1). Inhibition of CDK12 can lead to the release of P-TEFb from its inhibitory complex (7SK snRNP), which in turn stimulates RNAPII pause release at the promoters of many genes, leading to their increased transcription.[10] This effect is particularly notable for genes regulated by stress-response pathways like p53 and NF-κB.[10] Therefore, the observed gene upregulation is likely a secondary effect of CDK12 inhibition mediated by P-TEFb activation.
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Acquired resistance to CDK12 inhibitors is an emerging area of research. One potential mechanism is the acquisition of point mutations within the CDK12 gene itself.[8] These mutations can interfere with the binding of the inhibitor to the kinase, thereby reducing its efficacy. For instance, mutations in the kinase domain of CDK12 have been shown to confer resistance to CDK12 degraders.[8] Another possibility, though less directly documented for this compound specifically, could involve the activation of bypass signaling pathways that compensate for the loss of CDK12 activity. For example, in the context of other targeted therapies, activation of parallel pathways is a common resistance mechanism.[11][12]
Q4: I am observing phenotypes that are not consistent with the known functions of Cdk12. Could this be due to off-target effects?
A4: While this compound is reported to be a selective CDK12 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. The most likely off-target is CDK13, the closest homolog of CDK12.[1][2] this compound is also a potent inhibitor of CDK13.[1][2] CDK13 also plays a role in transcription regulation, and its inhibition could contribute to the observed phenotype.[3] To investigate this, you could compare your results with those obtained using other CDK12 inhibitors with different selectivity profiles or by using genetic approaches like siRNA or CRISPR to specifically deplete CDK12 and/or CDK13.
Troubleshooting Guides
Problem 1: Minimal to no effect on the expression of known Cdk12 target genes (e.g., BRCA1) after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a cell-free kinase assay or a cell line known to be sensitive. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for growth inhibition can vary between cell lines.[1] |
| Insufficient Treatment Time | Conduct a time-course experiment. The effects on transcription and protein levels may take several hours to become apparent. |
| Cell Line Insensitivity | Some cell lines may be inherently less dependent on CDK12 for the transcription of specific genes. Consider testing a different cell line known to be sensitive to CDK12 inhibition. |
| Compensatory Mechanisms | Investigate if compensatory transcriptional or signaling pathways are activated in your cells upon CDK12 inhibition. |
Problem 2: Significant cell death is observed at concentrations expected to be specific for Cdk12 inhibition.
| Possible Cause | Suggested Solution |
| Off-target Toxicity | As mentioned, this compound also inhibits CDK13.[1][2] High concentrations may lead to broader cellular toxicity. Lower the concentration and perform viability assays to determine the non-toxic range. |
| Synthetic Lethality | Your cell line may have a pre-existing vulnerability that creates a synthetic lethal interaction with CDK12 inhibition. For example, cells with compromised DNA repair pathways can be particularly sensitive.[6][7] |
| Induction of Apoptosis | CDK12 inhibition can lead to the downregulation of survival genes and the induction of apoptosis. Perform assays to detect markers of apoptosis (e.g., caspase cleavage). |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK12) | 52 nM | Enzymatic Assay | [1] |
| IC50 (Ser2p inhibition) | 185 nM | SK-BR-3 cells | [1] |
| IC50 (Growth Inhibition) | 0.8 µM | SK-BR-3 cells | [1] |
| Time-dependent IC50 (0h) | 7.8 nM | Enzymatic Assay | [1] |
| Time-dependent IC50 (5h) | 59 nM | Enzymatic Assay | [1] |
Experimental Protocols
Western Blot for Phospho-RNAPII Ser2
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against RNAPII CTD phosphoserine 2 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total RNAPII or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Treat cells with this compound or vehicle control. Isolate total RNA using a commercial kit (e.g., RNeasy from Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., BRCA1, ATR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK12 Is Necessary to Promote Epidermal Differentiation Through Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 9. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK12/13 Drives Mitotic Arrest to Overcome Resistance to KRASG12C Inhibitors. | Read by QxMD [read.qxmd.com]
- 12. aacrjournals.org [aacrjournals.org]
Navigating Cdk12-IN-2 Treatment: A Guide to Minimizing Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). The primary focus of this resource is to offer strategies for adjusting this compound concentration to minimize cellular toxicity while maintaining experimental efficacy. This is achieved through a series of frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and nanomolar inhibitor of CDK12.[1] CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[1][2][3] This phosphorylation is essential for the transition from transcription initiation to productive elongation, particularly for long genes, including those involved in the DNA Damage Response (DDR).[4][5][6] By inhibiting CDK12, this compound prevents this phosphorylation event, leading to transcription elongation defects and the downregulation of DDR genes like BRCA1 and ATR.[4][5]
Q2: What are the known off-target effects of this compound, and how do they contribute to toxicity?
A2: The most significant off-target effect of this compound is the inhibition of CDK13, the closest homolog of CDK12.[1] this compound is also a strong inhibitor of CDK13.[1] CDK13 is also involved in transcriptional regulation and RNA processing.[7][8] The dual inhibition of both CDK12 and CDK13 can lead to synergistic cytotoxic effects, as both kinases have partially overlapping and distinct functions in maintaining cellular homeostasis.[9][10][11] Therefore, at higher concentrations, the observed cellular toxicity may be a result of the combined inhibition of both CDK12 and CDK13.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, inhibition of Ser2 phosphorylation in SK-BR-3 cells is observed at low submicromolar concentrations, with an IC50 of 185 nM.[1] However, the IC50 for growth inhibition in the same cell line is higher, at 0.8 µM (800 nM).[1] Therefore, a starting range of 100 nM to 1 µM is reasonable for initial experiments. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A4: Several methods can be used to assess cytotoxicity. A common and straightforward method is a cell viability assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity. For a more detailed analysis of cell death mechanisms, it is recommended to use assays that distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Caspase activity assays can also be employed to specifically measure apoptosis.
Troubleshooting Guide: Adjusting this compound Concentration
This guide provides a systematic approach to optimizing this compound concentration to achieve the desired biological effect while minimizing unwanted cellular toxicity.
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity or unexpected cell death | Concentration of this compound is too high, leading to significant off-target effects (e.g., CDK13 inhibition) or excessive on-target toxicity. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for both your desired biological effect (e.g., p-Ser2 inhibition) and cell viability. 2. Select a concentration below the cytotoxic threshold: Choose a concentration that effectively inhibits CDK12 activity with minimal impact on cell viability. 3. Reduce treatment duration: Shorter exposure times may be sufficient to observe the desired effect without inducing widespread cell death. |
| No observable effect on the target pathway | Concentration of this compound is too low. | 1. Increase the concentration: Titrate the concentration upwards in a stepwise manner (e.g., 2-fold increments) and monitor both the target effect and cytotoxicity. 2. Confirm target engagement: Use Western blotting to verify a dose-dependent decrease in RNAPII Ser2 phosphorylation. |
| Discrepancy between reported IC50 values and experimental results | Cell line-specific differences in sensitivity, permeability, or metabolism of the inhibitor. | 1. Empirically determine the optimal concentration for your cell line: Do not solely rely on published data. 2. Check the quality and purity of the this compound compound. |
| Results are not reproducible | Inconsistent experimental conditions. | 1. Standardize all experimental parameters: Ensure consistent cell seeding density, treatment duration, and assay procedures. 2. Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
Data Presentation: this compound Activity Profile
The following table summarizes the known IC50 values for this compound, providing a reference for designing experiments.
| Target/Effect | Cell Line | IC50 Value | Reference |
| CDK12 Kinase Activity | - | 52 nM | [1] |
| CDK13 Kinase Activity | - | Strong inhibitor (exact IC50 not specified) | [1] |
| RNAPII Ser2 Phosphorylation | SK-BR-3 | 185 nM | [1] |
| Growth Inhibition | SK-BR-3 | 0.8 µM (800 nM) | [1] |
| CDK2 Kinase Activity | - | >100 µM | [12] |
| CDK7 Kinase Activity | - | >10 µM | [12] |
| CDK9 Kinase Activity | - | 16 µM | [12] |
Experimental Protocols
Key Experiment 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits CDK12 activity with minimal cytotoxicity in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., 10 nM to 10 µM) in a suitable solvent (e.g., DMSO) and add it to the cell cultures. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Parallel Assays: After incubation, harvest the cells and perform the following assays in parallel:
-
Western Blot for p-Ser2 RNAPII: Lyse a subset of cells and perform Western blotting to detect the levels of phosphorylated Ser2 on RNAPII. Use an antibody for total RNAPII as a loading control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): Use a standard protocol to measure the viability of the remaining cells.
-
-
Data Analysis:
-
Quantify the Western blot bands to determine the relative p-Ser2 levels at each concentration.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves for both p-Ser2 inhibition and cell viability to determine the respective IC50 values.
-
Select a working concentration that provides significant p-Ser2 inhibition with minimal impact on cell viability (e.g., >80% viability).
-
Key Experiment 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and appropriate controls (vehicle and a positive control for apoptosis).
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: CDK12 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Flowchart for High Cellular Toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - CDK13 [maayanlab.cloud]
- 8. What are CDK13 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Dual Inhibition of CDK12/CDK13 Targets Both Tumor and Immune Cells in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Resistance to Cdk12-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk12-IN-2 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly concerning the development of resistance.
Q1: My cancer cell line, initially sensitive to this compound, has stopped responding. How can I confirm resistance?
A1: To confirm resistance, a dose-response experiment should be performed to compare the IC50 (half-maximal inhibitory concentration) of this compound in the suspected resistant cells versus the parental (sensitive) cell line. A significant shift in the IC50 to a higher concentration indicates the development of resistance.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Q2: I've confirmed resistance. What are the potential molecular mechanisms?
A2: Resistance to CDK12 inhibitors can arise from several mechanisms:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for CDK12 inhibition. Common bypass pathways include the MEK-ERK and PI3K-AKT-mTOR pathways.[1][2][3]
-
Increased drug efflux: Overexpression of multidrug resistance proteins, such as MDR1 (multidrug resistance-1), can pump the inhibitor out of the cell, reducing its effective concentration.[1][2][3]
-
Mutations in the CDK12 gene: While less common for tool compounds, mutations in the drug-binding site of CDK12 could prevent the inhibitor from binding effectively.[4]
-
Transcriptional reprogramming: Adaptive super-enhancer remodeling can alter gene expression to promote survival in the presence of the inhibitor.[1]
Q3: How can I investigate which resistance mechanism is active in my cell line?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:
| Experimental Approach | Purpose | Key Proteins/Genes to Analyze |
| Western Blotting | To assess changes in protein expression and signaling pathway activation. | p-ERK, p-AKT, p-mTOR, MDR1, CDK12 |
| qRT-PCR | To measure changes in the mRNA levels of genes associated with resistance. | ABCB1 (MDR1 gene), genes in bypass pathways |
| RNA-Sequencing | For a comprehensive, unbiased view of transcriptional changes associated with resistance.[5][6][7] | Differentially expressed genes, pathway analysis |
| Sanger Sequencing | To check for mutations in the CDK12 gene. | Exons of the CDK12 gene |
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Cell line instability: Ensure you are using a low-passage number of your cell line. Genetic drift can occur over time in culture.
-
Inhibitor stability: this compound should be stored correctly (as per the manufacturer's instructions) and freshly diluted for each experiment.
-
Experimental variability: Standardize cell seeding density, treatment duration, and assay protocols to minimize variability.
-
Mycoplasma contamination: Regularly test your cell lines for mycoplasma, as it can significantly alter cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[8] CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR).[9][10][11][12][13][14] By inhibiting CDK12, this compound disrupts these processes, leading to impaired DDR and cell death in susceptible cancer cells.[11][14]
Q2: How can I overcome resistance to this compound in my experiments?
A2: Based on the identified resistance mechanism, several strategies can be employed:
-
Combination therapy: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway (e.g., a MEK or PI3K inhibitor) may restore sensitivity.[1][2][3]
-
Overcoming drug efflux: Co-administration of an MDR1 inhibitor, such as an EZH2 inhibitor, can reverse resistance mediated by drug pumps.[1][2][3]
-
Synthetic lethality: Combining CDK12 inhibition with PARP inhibitors can be effective, as CDK12 inhibition can induce a "BRCAness" phenotype, making cells more susceptible to PARP inhibition.[10][15]
Logical Flow for Overcoming Resistance
Caption: Decision tree for addressing this compound resistance.
Q3: Are there alternative inhibitors I can use if resistance to this compound develops?
A3: Yes, other CDK12 inhibitors with different chemical scaffolds or mechanisms of action may be effective. For example, covalent inhibitors like THZ531 or degraders such as BSJ-4-116 could be considered.[4][16] It's important to note that cross-resistance can occur, but is not guaranteed.
Q4: What are the key signaling pathways regulated by CDK12?
A4: CDK12 is a crucial regulator of transcription and is involved in several key cancer-related signaling pathways:
-
DNA Damage Response (DDR): CDK12 controls the expression of several key DDR genes, including BRCA1, ATM, and FANCF.[17]
-
Oncogenic Signaling: CDK12 can promote tumor growth by activating pathways such as ErbB-PI3K-AKT, WNT/β-catenin, and MAPK signaling.[9][10][18]
-
MYC Regulation: CDK12 is involved in regulating the expression of the MYC oncogene.[10][19]
CDK12 Signaling Pathways in Cancer
Caption: Overview of CDK12-regulated signaling pathways.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining cell viability by measuring ATP levels.[20][21]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[20]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Western Blotting for CDK12 and Signaling Proteins
This protocol is for analyzing protein expression levels.[13][22]
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody (e.g., anti-CDK12, anti-p-ERK, anti-Actin) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
RNA-Sequencing for Transcriptome Analysis
This protocol provides a general workflow for identifying gene expression changes upon acquiring resistance to this compound.[5][6]
-
Sample Preparation:
-
Culture parental (sensitive) and this compound-resistant cell lines.
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit). Ensure high RNA quality (RIN > 8).
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters and amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.
-
Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways in the set of differentially expressed genes. This can help reveal the mechanisms of resistance.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 7. biostate.ai [biostate.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 15. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 17. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 22. CDK12/CRKRS antibody (26816-1-AP) | Proteintech [ptglab.com]
Best practices for storing and handling Cdk12-IN-2
Welcome to the technical support center for Cdk12-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
This compound at a Glance
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its close homolog, CDK13.[1] It functions by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step in transcriptional elongation.[1] This inhibitory action particularly affects the expression of genes involved in the DNA damage response (DDR), making this compound a valuable tool for cancer research and a potential therapeutic agent.
Chemical Properties:
| Property | Value |
| Formula | C₃₂H₃₂N₆O₂ |
| Molecular Weight | 532.6 g/mol |
| CAS Number | 2244987-03-7 |
Signaling Pathway and Mechanism of Action
Cdk12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the Serine 2 (Ser2) residue of the RNA Polymerase II C-terminal domain. This phosphorylation is essential for the transition from transcription initiation to productive elongation, particularly for long genes and those involved in the DNA damage response. This compound acts as an ATP-competitive inhibitor, blocking this phosphorylation event and leading to premature transcription termination.
Caption: Mechanism of this compound action on transcriptional regulation.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and activity.
Storage Recommendations:
| Condition | Powder | Stock Solution (in DMSO) |
| Long-term Storage | -20°C (stable for up to 4 years) | -20°C (stable for at least 6 months) |
| Short-term Storage | Room Temperature | 4°C (stable for up to 2 weeks) |
| Light Sensitivity | Protect from light | Protect from light |
Reconstitution Protocol:
This compound is sparingly soluble in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO).
-
Preparation: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 532.6 g/mol ), add 187.8 µL of DMSO.
-
Dissolution: To aid dissolution, vortex the solution and, if necessary, sonicate or warm the vial in a water bath at 37°C for a short period. Ensure the powder is completely dissolved before use.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.
References
Validation & Comparative
A Comparative Analysis of Cdk12-IN-2 and THZ1 in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent kinase inhibitors, Cdk12-IN-2 and THZ1, used in cancer research. We will delve into their mechanisms of action, target selectivity, and effects on cancer cells, supported by experimental data and detailed protocols.
Introduction
Cyclin-dependent kinases (CDKs) play a crucial role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Among the transcriptional CDKs, CDK12 and CDK7 have emerged as key players in maintaining transcriptional stability and promoting oncogenic gene expression programs. This compound is a potent and selective inhibitor of CDK12, while THZ1 is primarily a covalent inhibitor of CDK7, which also exhibits activity against CDK12 and CDK13 at higher concentrations.[1][2][3] This guide offers a comparative analysis of these two inhibitors to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and THZ1 exert their anticancer effects by disrupting the transcription machinery, albeit through targeting different primary kinases.
This compound is a nanomolar inhibitor of CDK12 and its close homolog CDK13.[4][5] CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), specifically at the Serine 2 position (Ser2P).[4][6] This phosphorylation is critical for the transition from transcription initiation to productive elongation and for the proper processing of mRNA transcripts.[6] By inhibiting CDK12, this compound reduces Pol II CTD Ser2 phosphorylation, leading to impaired transcription of a subset of genes, particularly long genes and those involved in the DNA damage response (DDR).[4][7]
THZ1 is a covalent inhibitor that primarily targets CDK7.[3] CDK7 is a component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK).[3] As part of TFIIH, CDK7 phosphorylates the Serine 5 (Ser5P) and Serine 7 (Ser7P) residues of the Pol II CTD, which is essential for transcription initiation and promoter-proximal pausing.[3] THZ1 covalently binds to a unique cysteine residue (Cys312) outside the active site of CDK7, leading to its irreversible inhibition.[8] At higher concentrations, THZ1 can also inhibit CDK12 and CDK13.[1][2][8] The inhibition of CDK7 by THZ1 leads to a global disruption of transcription.[3]
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and THZ1 based on available literature. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific cell line used.
| Inhibitor | Primary Target | IC50 (Enzymatic Assay) | Secondary Targets | Reference |
| This compound | CDK12 | 52 nM | CDK13 (10 nM) | [4][7] |
| THZ1 | CDK7 | 3.2 nM | CDK12, CDK13 (at higher concentrations) | [5][8] |
Table 1: Kinase Inhibitory Activity. This table compares the in vitro enzymatic inhibitory concentrations (IC50) of this compound and THZ1 against their primary and secondary kinase targets.
| Inhibitor | Cell Line | Cancer Type | Growth Inhibition IC50 | Reference |
| This compound | SK-BR-3 | Breast Cancer | 0.8 µM | [4] |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | [3] |
| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 nM | [3] |
| THZ1 | Murine SCLC | Small Cell Lung Cancer | 75-100 nM | [3] |
| THZ1 | Murine NSCLC | Non-Small Cell Lung Cancer | ~750 nM | [3] |
| THZ1 | Multiple Cell Lines | Various | <200 nM in 53% of >1000 cell lines | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) for cell growth inhibition in various cancer cell lines. Direct comparison is challenging due to the lack of head-to-head studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used to characterize the effects of this compound and THZ1.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Drug Treatment: Treat the cells with a serial dilution of this compound or THZ1 for a specified duration (e.g., 48 or 72 hours).[10] Include a vehicle control (e.g., DMSO).[10]
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9][10]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]
Western Blotting for RNA Polymerase II CTD Phosphorylation
This technique is used to assess the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD), a direct downstream target of CDK12 and CDK7.
-
Cell Lysis: Treat cancer cells with this compound or THZ1 for the desired time. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total RNA Pol II, phospho-Ser2 Pol II, and phospho-Ser5 Pol II overnight at 4°C.[12][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive view of the transcriptional changes induced by the inhibitors.
-
RNA Extraction: Treat cells with the inhibitor or vehicle control. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and assess its quality and quantity.[14][15]
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[15]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[15]
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected by the transcriptional changes.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell viability assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rna-seqblog.com [rna-seqblog.com]
A Comparative Guide to Selective CDK12 Inhibitors: Cdk12-IN-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. Its role in phosphorylating the C-terminal domain of RNA polymerase II (RNAPII) is essential for the expression of key genes involved in the DNA damage response (DDR). Consequently, inhibition of CDK12 can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents. This guide provides a comparative analysis of Cdk12-IN-2, a potent and selective CDK12 inhibitor, with other commercially available selective and non-selective CDK inhibitors.
Quantitative Performance Comparison
The following tables summarize the biochemical and cellular activities of this compound and other notable CDK inhibitors. Data has been compiled from various scientific publications and vendor technical sheets.
Table 1: Biochemical Potency and Selectivity of CDK Inhibitors
| Compound | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK2 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Selectivity Notes | Mechanism of Action |
| This compound | 52[1][2] | 10[2][3] | >100,000[2] | >10,000[2] | 16,000[2] | Highly selective for CDK12/13 over other CDKs.[1][2][3] | ATP-competitive |
| THZ531 | 158 | 69 | >10,000 | 8,500 | 10,500 | Selective for CDK12/13. | Covalent |
| SR-4835 | 99 | 4.9 | >10,000 | >10,000 | >10,000 | Highly selective for CDK12/13. | ATP-competitive |
| Dinaciclib | 50 | ND | 1 | 77 | 4 | Pan-CDK inhibitor. | ATP-competitive |
| (R)-CR8 | ND | ND | 41-70 | 1,100 | 180 | Broad spectrum CDK inhibitor. | ATP-competitive / Molecular Glue |
ND: Not Determined
Table 2: Cellular Activity of CDK12 Inhibitors
| Compound | Cell Line | Cellular Assay | IC50 (µM) |
| This compound | SK-BR-3 | RNAPII Ser2 Phosphorylation | 0.195[2] |
| SK-BR-3 | Growth Inhibition | 0.8[1] | |
| THZ531 | Jurkat | Growth Inhibition | 0.05 |
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed descriptions of the general protocols for these key experiments.
Biochemical Kinase Inhibition Assay (Determination of IC50)
The half-maximal inhibitory concentration (IC50) for each inhibitor against various CDKs was determined using an in vitro kinase assay, typically employing a luminescence-based or fluorescence-based readout.
-
Reaction Setup: Recombinant human CDK/cyclin complexes are incubated in a kinase assay buffer containing a suitable substrate (e.g., a peptide derived from the RNAPII C-terminal domain) and ATP.
-
Inhibitor Addition: The inhibitors are serially diluted and added to the reaction mixture. A control reaction with no inhibitor (or DMSO vehicle) is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of ATP remaining after the kinase reaction is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, which is then converted back to ATP and detected via a luciferase-luciferin reaction. The resulting luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is normalized to the controls, and the percent inhibition for each inhibitor concentration is calculated. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular Growth Inhibition Assay
The effect of the inhibitors on cancer cell proliferation is assessed using a cell viability assay.
-
Cell Plating: Cancer cells (e.g., SK-BR-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CDK inhibitor. Control wells are treated with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a metabolic assay such as the MTT or resazurin assay. These assays rely on the conversion of a substrate into a colored or fluorescent product by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are normalized to the vehicle-treated control cells. The IC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition, is calculated by plotting the data and fitting it to a dose-response curve.
Visualizing Pathways and Processes
To better understand the context of CDK12 inhibition and the experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of CDK12 in transcription regulation and DNA damage response.
Caption: General experimental workflows for biochemical and cellular assays of CDK12 inhibitors.
Caption: Logical framework for the comparison of CDK12 inhibitors.
References
Unveiling the Functional Consequences of Cdk12 Perturbation: A Comparative Analysis of Pharmacological Inhibition versus Genetic Models
A comprehensive guide for researchers, scientists, and drug development professionals cross-validating the effects of Cdk12-IN-2 with genetic approaches. This document provides a detailed comparison of cellular phenotypes, molecular mechanisms, and experimental considerations.
Cyclin-dependent kinase 12 (Cdk12), a key regulator of transcriptional elongation, has emerged as a critical player in maintaining genomic stability, particularly through its control of genes involved in the DNA damage response (DDR).[1][2][3][4] Its frequent mutation in various cancers has made it an attractive therapeutic target. This guide provides a comparative analysis of two primary methods for studying Cdk12 function: pharmacological inhibition, exemplified by compounds like this compound and its analogs, and genetic perturbation models such as siRNA-mediated depletion or CRISPR/Cas9-mediated knockout.
Quantitative Comparison of Pharmacological Inhibition and Genetic Models
The effects of inhibiting Cdk12, either through small molecules or genetic means, converge on several key cellular processes. The following tables summarize the quantitative data from representative studies, highlighting the similarities and distinctions between these two approaches.
Table 1: Impact on Gene Expression
| Parameter | Pharmacological Inhibition (e.g., THZ531) | Genetic Models (siRNA, shRNA, KO) | Key Findings & Citations |
| Global Transcription | Generally modest effects on global transcription.[1] | Minimal impact on overall transcription levels. | Both methods selectively affect a subset of genes rather than causing widespread transcriptional arrest. |
| DDR Gene Expression | Significant downregulation of long genes, including key DDR genes like BRCA1, ATR, FANCI, and FANCD2.[3][4][5] | Consistent downregulation of the same set of long DDR genes.[1][4] | Cdk12 is crucial for the proper expression of long genes essential for homologous recombination repair.[1][5] |
| Gene Length Dependency | Downregulation is strongly correlated with gene length; longer genes are more susceptible.[5][6] | A similar gene length-dependent effect on expression is observed.[7] | Inhibition of Cdk12 leads to premature cleavage and polyadenylation (PCPA) of long transcripts.[5][6] |
| Oncogene Expression | Can lead to downregulation of oncogenes like c-MYC and those associated with super-enhancers.[1] | Depletion of Cdk12 can similarly reduce the expression of certain oncogenes. | Cdk12 can have both tumor-suppressive and oncogenic roles depending on the cellular context.[1][8] |
Table 2: Effects on DNA Damage Response and Genomic Stability
| Parameter | Pharmacological Inhibition | Genetic Models | Key Findings & Citations |
| Homologous Recombination (HR) | Impairs HR efficiency, leading to a "BRCAness" phenotype.[1] | Cdk12 knockout or depletion results in defective HR.[1][3] | Loss of Cdk12 function sensitizes cells to PARP inhibitors.[2][8] |
| Genomic Instability | Induces spontaneous DNA damage and genomic instability.[3] | Cdk12 inactivation is associated with a unique focal tandem duplication phenotype.[1] | The genomic instability phenotype caused by Cdk12 loss is distinct from that of BRCA1-deficient tumors.[1] |
| Cell Cycle Progression | Can cause defects in G1/S progression.[1] | Depletion of Cdk12 can lead to cell cycle arrest.[3] | Cdk12 regulates the expression of genes involved in DNA replication and cell cycle control.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of findings. Below are outlines of key experimental protocols used to assess Cdk12 function.
Western Blotting for DDR Protein Expression
-
Cell Lysis: Cells are treated with a Cdk12 inhibitor or subjected to siRNA-mediated knockdown. Following treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against DDR proteins (e.g., BRCA1, ATR, FANCD2) and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: The relative expression levels of target genes (e.g., BRCA1, ATR) are quantified by real-time PCR using gene-specific primers and a fluorescent dye-based detection method.
-
Data Analysis: The expression levels of target genes are normalized to a housekeeping gene (e.g., GAPDH) and the fold change is calculated using the ΔΔCt method.
Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a Cdk12 inhibitor, a PARP inhibitor, or a combination of both. For genetic models, cells with Cdk12 knockdown are used.
-
Assay: After the desired incubation period, a solution containing a tetrazolium compound (MTS or MTT) is added to each well.
-
Measurement: The absorbance is measured at the appropriate wavelength, which is proportional to the number of viable cells.
Visualizing Cdk12's Role: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of Cdk12 action, the following diagrams, generated using the DOT language, illustrate its signaling pathway and a comparative experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Cdk12-IN-2 vs. Dinaciclib in Targeting Cyclin-Dependent Kinases
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor with a precise and well-characterized target profile is paramount. This guide provides a comprehensive, data-driven comparison of two notable cyclin-dependent kinase (CDK) inhibitors: Cdk12-IN-2, a selective CDK12 inhibitor, and Dinaciclib, a multi-CDK inhibitor. We delve into their respective potencies, selectivities, and cellular effects, supported by detailed experimental protocols and visual pathway diagrams to aid in informed decision-making for preclinical research and development.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of CDK12 and its close homolog CDK13, demonstrating minimal activity against other CDKs. This specificity makes it an excellent tool for dissecting the precise roles of CDK12 in transcriptional regulation and the DNA damage response. In contrast, Dinaciclib is a potent pan-CDK inhibitor with low nanomolar activity against CDK1, CDK2, CDK5, and CDK9, and also demonstrates inhibitory activity against CDK12. Its broad-spectrum activity leads to multifaceted effects on cell cycle progression and transcription, offering a different therapeutic strategy. The choice between these two inhibitors will largely depend on the specific research question or therapeutic goal, whether it be the targeted inhibition of CDK12-mediated processes or a broader disruption of the cell cycle and transcriptional machinery.
Kinase Inhibition Profile: A Quantitative Comparison
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and Dinaciclib against a panel of cyclin-dependent kinases, providing a clear comparison of their potency and selectivity.
| Target CDK | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | >10,000[1] | 3[2] |
| CDK2 | >10,000[1] | 1[2] |
| CDK5 | Not Reported | 1[2] |
| CDK7 | >10,000[1] | Not consistently reported in low nM range |
| CDK8 | >10,000[1] | Not Reported |
| CDK9 | >10,000[1] | 4[2] |
| CDK12 | 52 [1] | 50 [1] |
| CDK13 | 10[1] | Not Reported |
Data Interpretation: The data clearly illustrates the distinct selectivity profiles of the two inhibitors. This compound is exceptionally selective for CDK12 and CDK13, with IC50 values orders of magnitude higher for other tested CDKs.[1] Dinaciclib, while also potently inhibiting CDK12 with a similar IC50 to this compound, is a pan-inhibitor, demonstrating potent, low nanomolar inhibition across CDK1, CDK2, CDK5, and CDK9.[1][2]
Cellular Activity: A Comparison of Effects
The differential kinase inhibition profiles of this compound and Dinaciclib translate into distinct cellular consequences.
| Cellular Effect | This compound | Dinaciclib |
| Primary Mechanism | Inhibition of RNA Polymerase II C-terminal domain (CTD) Serine 2 phosphorylation, leading to downregulation of DNA damage response (DDR) genes.[3] | Inhibition of multiple CDKs leading to cell cycle arrest (primarily G2/M), inhibition of transcription, and induction of apoptosis.[2][4] |
| Cell Cycle Progression | Induces G1/S arrest.[3] | Induces G2/M arrest.[2] |
| Apoptosis Induction | Can induce apoptosis, particularly in combination with other agents. | Potently induces apoptosis through caspase-8 and -9 activation.[5] |
| Effect on Transcription | Selective downregulation of long genes, particularly those involved in the DNA damage response (e.g., BRCA1, ATM).[3][6] | Broad transcriptional inhibition due to CDK9 targeting, affecting the expression of short-lived anti-apoptotic proteins like Mcl-1.[5] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their primary signaling pathways.
Caption: this compound selectively inhibits the CDK12/Cyclin K complex.
Caption: Dinaciclib broadly inhibits multiple CDKs, impacting cell cycle and transcription.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 values of kinase inhibitors.
Materials:
-
Recombinant human CDK enzymes and their corresponding cyclins
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a generic peptide substrate or a specific protein substrate like Rb for cell cycle CDKs)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, Dinaciclib) diluted in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and Dinaciclib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the CDK/cyclin enzyme solution (pre-diluted in kinase buffer to the optimal concentration).
-
Add 2 µL of a substrate/ATP mixture (pre-diluted in kinase buffer). The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol is designed to assess the in-cell inhibition of CDK12 activity.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Dinaciclib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-RNA polymerase II (Ser2) and mouse anti-total RNA polymerase II.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Dinaciclib, or DMSO for a specified duration (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RNAPII as a loading control.
-
Quantify the band intensities to determine the relative levels of Ser2 phosphorylation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.[7][8]
Materials:
-
Cell culture reagents and 96-well plates
-
Test compounds (this compound, Dinaciclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]
-
Treat the cells with a serial dilution of this compound, Dinaciclib, or DMSO for 72 hours.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Conclusion
This guide provides a detailed head-to-head comparison of this compound and Dinaciclib, highlighting their distinct profiles as selective and pan-CDK inhibitors, respectively. The quantitative data, pathway diagrams, and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating the rational selection and application of these important research tools in the ongoing effort to understand and combat cancer.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. d-nb.info [d-nb.info]
- 5. Cyclin-Dependent Kinase Inhibitors in Hematology | Encyclopedia MDPI [encyclopedia.pub]
- 6. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Cdk12-IN-2's Anti-Proliferative Power: A Comparative Guide to Secondary Assays and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk12-IN-2's anti-proliferative effects, validated through a secondary colony formation assay. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative CDK12 inhibitors, THZ531 and SR-4835.
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a promising target in oncology. Its inhibition has been shown to suppress tumor growth and proliferation. This compound is a potent and selective nanomolar inhibitor of CDK12.[1] This guide delves into the validation of its anti-proliferative effects using a secondary, functional assay and compares its performance against other known CDK12 inhibitors.
Comparative Analysis of CDK12 Inhibitors
This compound demonstrates potent inhibition of CDK12 with an IC50 of 52 nM.[1] It also strongly inhibits CDK13, the closest homolog of CDK12.[1] In cellular assays, this compound inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at Serine 2 and exhibits growth inhibition in SK-BR-3 breast cancer cells with an IC50 of 0.8 µM.[1] To provide a broader context of its efficacy, we compare it with two other well-characterized CDK12 inhibitors, THZ531 and SR-4835.
| Inhibitor | Target Kinases | Mechanism of Action | Anti-Proliferative IC50 (Cell Line) | Reference |
| This compound | CDK12, CDK13 | ATP-competitive inhibitor | 0.8 µM (SK-BR-3) | [1] |
| THZ531 | CDK12, CDK13 | Covalent inhibitor | 20-200 nM (Glioblastoma Stem Cells) | [2][3] |
| SR-4835 | CDK12, CDK13 | Reversible ATP-competitive inhibitor, acts as a molecular glue promoting Cyclin K degradation | 80.7 - 160.5 nM (BRAF-mutated melanoma cell lines) | [2][4] |
Secondary Assay: Validating Anti-Proliferative Effects with a Colony Formation Assay
To confirm the anti-proliferative effects observed in primary screening, a colony formation assay is a robust secondary assay. This method assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment with a compound.
Experimental Workflow: Colony Formation Assay
Caption: Workflow for a colony formation assay to validate anti-proliferative effects.
Detailed Protocol: Colony Formation Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound and other inhibitors
-
6-well culture plates
-
Methanol (for fixing)
-
0.5% Crystal Violet solution (in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension using trypsinization.
-
Determine the viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion.
-
-
Seeding:
-
Seed the cells into 6-well plates at a predetermined low density (e.g., 500-1000 cells/well) to ensure the growth of distinct colonies.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and positive/negative controls.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, in a humidified incubator at 37°C with 5% CO2.
-
Monitor colony formation under a microscope.
-
-
Fixing and Staining:
-
Once colonies are of a sufficient size (typically >50 cells), aspirate the medium and wash the wells gently with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[5]
-
The surviving fraction is calculated as: (mean number of colonies) / (number of cells seeded × plating efficiency). Plating efficiency is determined from the vehicle control wells.
-
Mechanism of Action: The CDK12 Signaling Pathway
CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[6][7] This phosphorylation is essential for transcriptional elongation and the expression of a specific subset of genes, including those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and ATR.[8][9] Inhibition of CDK12 disrupts this process, leading to reduced expression of DDR genes, genomic instability, and ultimately, cancer cell death.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to CDK12 Inhibitors: Cdk12-IN-2 vs. THZ531
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology, primarily due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR).[1][2] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to PARP inhibitors and other DNA-damaging agents. This guide provides a detailed comparison of two prominent CDK12 inhibitors: Cdk12-IN-2, a potent and selective non-covalent inhibitor, and THZ531, a first-in-class covalent inhibitor.
At a Glance: Key Differences
| Feature | This compound | THZ531 |
| Mechanism of Action | Reversible, ATP-competitive inhibitor | Irreversible, covalent inhibitor targeting a cysteine residue outside the kinase domain |
| Primary Targets | CDK12, CDK13 | CDK12, CDK13 |
| Potency (Biochemical) | IC50 = 52 nM for CDK12 | IC50 = 158 nM for CDK12, 69 nM for CDK13[3][4] |
| Cellular Potency | Growth inhibition IC50 = 0.8 µM (SK-BR-3 cells) | Proliferation IC50 = 50 nM (Jurkat cells)[3][4] |
Biochemical Potency and Selectivity
Both this compound and THZ531 are potent inhibitors of CDK12 and its close homolog, CDK13. However, their biochemical potencies and selectivity profiles against other kinases show some distinctions.
Table 1: Biochemical IC50 Values of this compound and THZ531 against a Panel of Cyclin-Dependent Kinases
| Kinase | This compound IC50 (nM) | THZ531 IC50 (nM) |
| CDK12 | 52 | 158[3][4] |
| CDK13 | Strong inhibitor | 69[3][4] |
| CDK2 | >10,000 | >10,000 |
| CDK7 | >10,000 | 8,500[3] |
| CDK8 | >10,000 | Not reported |
| CDK9 | >10,000 | 10,500[3] |
Data for this compound is derived from commercially available datasheets. Data for THZ531 is from published research.
This compound demonstrates high selectivity for CDK12 over other CDKs. THZ531 is also highly selective for CDK12 and CDK13 against other CDKs, although it was developed from the less selective CDK7 inhibitor, THZ1.[3]
Cellular Activity and Mechanism of Action
This compound and THZ531 effectively inhibit CDK12 function in cellular contexts, leading to the downregulation of genes involved in the DNA damage response. Their distinct mechanisms of action, however, may have different implications for their therapeutic application.
This compound: A Reversible Inhibitor
This compound acts as a potent, reversible inhibitor. In SK-BR-3 breast cancer cells, it inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2-RPB1) with an IC50 of 185 nM and exhibits a growth inhibition IC50 of 0.8 µM.
THZ531: A Covalent Inhibitor
THZ531 is a first-in-class covalent inhibitor of CDK12 and CDK13.[3] It irreversibly binds to a cysteine residue located outside of the ATP-binding pocket, leading to sustained inhibition.[3] In Jurkat cells, THZ531 treatment leads to a significant and irreversible decrease in cell proliferation with an IC50 of 50 nM.[3][4] This covalent binding may offer a prolonged duration of action in vivo.
Table 2: Cellular Effects of this compound and THZ531
| Cellular Effect | This compound | THZ531 |
| Cell Line | SK-BR-3 | Jurkat |
| Growth Inhibition IC50 | 0.8 µM | 50 nM[3][4] |
| pSer2-RPB1 Inhibition IC50 | 185 nM | Concentration-dependent reduction[4] |
| Downregulation of DDR Genes | Yes | Yes[2][3] |
| Induction of Apoptosis | Yes | Yes[3][4] |
Signaling Pathway and Experimental Workflow
The primary mechanism through which CDK12 inhibition impacts cancer cells is by disrupting the transcription of key DNA damage response genes.
Caption: CDK12/Cyclin K phosphorylates RNA Polymerase II to promote the transcription of DNA damage response genes. Both this compound and THZ531 inhibit this process, leading to impaired DNA repair and apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays used to characterize this compound and THZ531.
Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the CDK12/Cyclin K complex.
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
GST-tagged RNA Polymerase II C-terminal domain (CTD) peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (this compound or THZ531) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the CTD substrate, and the diluted test compound.
-
For covalent inhibitors like THZ531, a pre-incubation step of the enzyme with the compound (e.g., 30-60 minutes at room temperature) is often included to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the CTD substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., SK-BR-3 for this compound, Jurkat for THZ531)
-
Complete cell culture medium
-
Test compounds (this compound or THZ531) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot for pSer2-RPB1
This method is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation of a known CDK12 substrate in cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pSer2-RPB1, anti-total RPB1, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Treat the cells with different concentrations of the test compounds for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSer2-RPB1 signal to the total RPB1 and the loading control.
Conclusion
Both this compound and THZ531 are valuable research tools for investigating the biological functions of CDK12 and for exploring its therapeutic potential. This compound offers a highly selective, reversible mode of inhibition, which can be advantageous for studies requiring washout or for understanding the immediate consequences of CDK12 inhibition. In contrast, THZ531's covalent mechanism of action provides prolonged and irreversible inhibition, which may translate to a more durable effect in certain therapeutic contexts. The choice between these two inhibitors will depend on the specific experimental goals and the desired pharmacological profile. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other CDK12 inhibitors.
References
Safety Operating Guide
Safe Disposal of Cdk12-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the proper disposal of Cdk12-IN-2, a potent and selective cyclin-dependent kinase 12 inhibitor. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent disposal protocols must be followed.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1) Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound. This workflow is designed to prevent environmental contamination and ensure compliance with safety regulations.
Experimental Protocol for Disposal:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and personal protective equipment (PPE) such as gloves and lab coats, must be collected separately from non-hazardous waste.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently feature the words "Hazardous Chemical Waste" and identify the contents as "this compound".
-
Interim Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal plant.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Record Keeping: Maintain a detailed log of the accumulated waste and a copy of the disposal manifest provided by the waste management company for regulatory compliance.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.
References
Personal protective equipment for handling Cdk12-IN-2
Essential Safety and Handling Guide for Cdk12-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Statement | Code |
| Harmful if swallowed. | H302 |
| Very toxic to aquatic life with long lasting effects. | H410 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). Double gloving is recommended. | To prevent skin contact with the hazardous drug. The outer glove should be worn over the gown cuff and the inner glove underneath. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect eyes and face from splashes or aerosols. |
| Protective Clothing | Impermeable, disposable gown with long sleeves and knit cuffs that closes in the back. | To protect skin and clothing from contamination. Gowns should be replaced every 2-3 hours or immediately after a spill. |
| Respiratory Protection | A NIOSH-certified N95 respirator mask or higher. | To protect against inhalation of airborne particles. A fit-tested respirator is required. |
| Foot Protection | Disposable shoe covers. | To prevent the spread of contamination outside the work area. |
This table synthesizes recommendations from multiple safety data sheets and hazardous drug handling guidelines.[1][2][3][4][5]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial. The following step-by-step procedures provide clear guidance for laboratory operations involving this compound.
Experimental Workflow for Handling this compound
Caption: Standard workflow for safely handling this compound.
Step-by-Step Handling Protocol
-
Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood or other containment primary engineering control (C-PEC). Ensure a spill kit is readily accessible.
-
Donning PPE: Before entering the designated area, put on all required PPE in the correct order: shoe covers, inner gloves, gown, N95 respirator, face shield or goggles, and outer gloves over the gown cuffs.[4]
-
Handling the Compound:
-
Weighing: If working with the powdered form, weigh the necessary amount in a ventilated balance enclosure to prevent aerosolization.
-
Dissolving: When preparing solutions, handle the compound within a fume hood. This compound is often supplied in a solvent like DMSO.
-
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage is at -20°C for powder or -80°C when in solvent.[1]
-
Post-Handling Cleanup:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (remove outer gloves first, then gown and other PPE, followed by inner gloves).[4]
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Waste disposal workflow for this compound.
-
Segregation: Do not mix this compound waste with non-hazardous trash.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, leak-proof hazardous liquid waste container.
-
Final Disposal: Dispose of all this compound waste through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations. Avoid release to the environment.[1]
Mechanism of Action: Cdk12 Inhibition
This compound is a potent inhibitor of CDK12 and its homolog CDK13.[6][7] These kinases play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[8][9] This phosphorylation is essential for the transition from transcription initiation to productive elongation, particularly for long genes, including many involved in the DNA damage response (DDR).[8][10] By inhibiting CDK12, this compound prevents this phosphorylation step, leading to premature termination of transcription.[7][10]
Caption: this compound inhibits transcription elongation.
This guide is intended to provide essential, immediate safety and logistical information. Always refer to the most current Safety Data Sheet (SDS) for this compound from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. CDK12 inhibitor 2|MSDS [dcchemicals.com]
- 2. unitedadlabel.com [unitedadlabel.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
